13-O-Ethylpiptocarphol
Description
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Properties
Molecular Formula |
C17H24O7 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2E)-6-(ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one |
InChI |
InChI=1S/C17H24O7/c1-4-22-9-10-13-11(18)7-16(3,20)17(21)6-5-15(2,24-17)8-12(13)23-14(10)19/h8,11,18,20-21H,4-7,9H2,1-3H3/b12-8+ |
InChI Key |
NQJAGJJBDQOCPP-XYOKQWHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 13-O-Ethylpiptocarphol?
An In-depth Technical Guide to 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "this compound" is not widely documented in publicly available chemical databases. This guide is based on the deduced chemical structure derived from related, known compounds, specifically hirsutinolide-type sesquiterpene lactones, which are believed to be the parent compounds of piptocarphol esters. All data presented herein, unless otherwise specified, pertains to the deduced structure and closely related analogues.
Executive Summary
This technical guide provides a comprehensive overview of this compound, a derivative of the sesquiterpene lactone piptocarphol. Piptocarphol is understood to be a hirsutinolide-type natural product. This document outlines the deduced chemical structure, physicochemical properties, and potential biological activities of this compound, drawing on data from analogous compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are provided, alongside diagrams illustrating its potential signaling pathway interactions. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
The chemical identity of this compound is established through its deduced molecular structure, IUPAC name, and SMILES string. The core scaffold is that of a hirsutinolide, a class of sesquiterpene lactones.
Deduced Chemical Structure:
The structure of the parent compound, piptocarphol, is believed to be a hirsutinolide. Consequently, this compound is the 13-O-ethyl ether derivative.
Table 1: Chemical Identification of Deduced this compound
| Identifier | Value |
| IUPAC Name | [(1R,8S,10R,11S)-6-(ethoxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
| SMILES String | CCOC1=C(C--INVALID-LINK--OC(=O)C(=C)C)/C(OC1=O)=C/[C@]3(O[C@]23O)C |
| Molecular Formula | C₂₁H₂₈O₇ |
| Molecular Weight | 392.44 g/mol |
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as an estimate.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 99.9 Ų |
Biological Activity and Potential Signaling Pathways
Sesquiterpene lactones of the hirsutinolide class have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The proposed mechanism of action for many sesquiterpene lactones involves the alkylation of biological macromolecules via their α,β-unsaturated carbonyl moieties.
Potential Signaling Pathway Involvement:
Based on the activities of related compounds, this compound may modulate inflammatory signaling pathways such as NF-κB.
An In-depth Technical Guide to the Isolation and Purification of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 13-O-Ethylpiptocarphol, a sesquiterpene lactone with potential therapeutic applications. While specific literature on the isolation of this compound is not abundant, this guide outlines a robust, generalized approach based on established protocols for the extraction and purification of sesquiterpene lactones from plant sources, particularly from the Vernonia genus, where related compounds are prevalent.
Introduction to this compound and its Significance
This compound is a derivative of piptocarphol, a sesquiterpene lactone belonging to the germacrane (B1241064) class. Sesquiterpene lactones are a diverse group of secondary metabolites found in many plant families, most notably the Asteraceae family, which includes the genus Vernonia.[1][2][3] These compounds are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][4] The structural modifications of these natural products, such as the ethyl ether linkage at the C-13 position in this compound, can significantly influence their bioactivity, making their isolation and characterization a key focus in drug discovery and development.
General Workflow for Isolation and Purification
The isolation of this compound from a plant matrix is a multi-step process that begins with the extraction of the crude plant material, followed by a series of chromatographic purification steps to isolate the target compound.
Detailed Experimental Protocols
The aerial parts of the selected Vernonia species are collected, washed, and air-dried in the shade to preserve the chemical integrity of the constituents. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
The powdered plant material is subjected to exhaustive extraction using an organic solvent. Methanol (B129727) is a common choice due to its ability to extract a wide range of polar and non-polar compounds.[5]
Protocol:
-
Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, enriching the fraction containing the sesquiterpene lactones.
Protocol:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive extractions with hexane (B92381) to remove non-polar compounds like fats and sterols.
-
Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), where sesquiterpene lactones are likely to be concentrated.
-
Evaporate the solvent from each fraction to yield the respective sub-extracts.
The enriched fraction (e.g., dichloromethane fraction) is subjected to a series of chromatographic techniques to isolate the target compound.
3.4.1. Silica Gel Column Chromatography
This is a primary purification step to separate the major components of the enriched fraction.
Protocol:
-
Pre-coat the dichloromethane fraction onto a small amount of silica gel.
-
Load the pre-coated sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).
-
Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Fractions containing the compound of interest are further purified using preparative HPLC. Due to the thermal lability of many sesquiterpene lactones, HPLC is often the preferred method for final purification.[6][7]
Protocol:
-
Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with an isocratic or gradient system of acetonitrile (B52724) and water.
-
Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical isolation process, providing a benchmark for expected yields and purity at each stage.
Table 1: Summary of Extraction and Partitioning Yields
| Step | Input Material | Solvent System | Output | Yield (%) |
| Crude Extraction | 1 kg Dried Plant Material | Methanol | Crude Extract | 15.0 |
| Partitioning | 150 g Crude Extract | Hexane | Hexane Fraction | 30.0 |
| Dichloromethane | Dichloromethane Fraction | 10.0 | ||
| Aqueous Fraction | Aqueous Fraction | 60.0 |
Table 2: Summary of Chromatographic Purification of Dichloromethane Fraction
| Step | Input Material | Method | Output | Yield (mg) | Purity (%) |
| Column Chromatography | 15 g Dichloromethane Fraction | Silica Gel (Hexane:EtOAc) | Semi-pure Fraction | 500 | 75 |
| Preparative HPLC | 500 mg Semi-pure Fraction | C18 (Acetonitrile:Water) | Pure this compound | 50 | >98 |
Structural Elucidation
The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many cytotoxic sesquiterpene lactones are known to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. Further research is required to determine the precise mechanism of action for this compound.
Conclusion
The isolation and purification of this compound from natural sources require a systematic approach involving efficient extraction and multi-step chromatographic separation. The protocols outlined in this guide provide a solid foundation for researchers to successfully isolate this and other related sesquiterpene lactones for further biological evaluation. The continued exploration of these complex natural products holds significant promise for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New Vernolepin Derivatives from Vernonia glabra and Glaucolides from Vernonia scorpioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vernonia - Wikipedia [en.wikipedia.org]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Piptocarphol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piptocarphol and its derivatives, a class of sesquiterpene lactones, have garnered significant interest within the scientific community due to their potent biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of these compounds, with a particular focus on the Asteraceae family, specifically the genus Piptocarpha. Detailed methodologies for the isolation and characterization of piptocarphol and its key derivative, piptocarphin A, from Piptocarpha rotundifolia are presented. Furthermore, this guide elucidates the molecular mechanisms underlying their biological activity, with a focus on their inhibitory effects on the NF-κB and MAPK signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in research and drug development.
Natural Sources of Piptocarphol and its Derivatives
Piptocarphol and its derivatives are primarily found in plants belonging to the Asteraceae family, a large and diverse family of flowering plants.[1][2][3] Within this family, the genus Piptocarpha has been identified as a rich source of these sesquiterpene lactones.[4]
The Genus Piptocarpha
Phytochemical studies have revealed the presence of various bioactive compounds in the genus Piptocarpha, including triterpenes, flavonoids, steroids, and sesquiterpene lactones. Notably, Piptocarpha rotundifolia (Less.) Baker, a species prevalent in the Cerrado formations, has been identified as a significant source of piptocarphol derivatives, with piptocarphin A being the major and most active compound isolated from its leaves.[4][5] Other species within the genus, such as Piptocarpha opaca and Piptocarpha macropoda, are also known to produce these compounds.
Quantitative Analysis of Piptocarphol Derivatives in Piptocarpha rotundifolia
A bioassay-guided fractionation of the ethyl acetate (B1210297) (EtOAc) extract of Piptocarpha rotundifolia leaves led to the isolation of several piptocarphol derivatives. The following table summarizes the yield of the EtOAc extract and the amounts of the major isolated compounds.[5]
| Plant Material | Extraction Method | Extract/Fraction | Yield (%) | Isolated Compound | Amount Isolated (mg) from 7.1 g of Fraction B |
| Piptocarpha rotundifolia (leaves) | Maceration with subsequent liquid-liquid partitioning | Ethyl Acetate (EtOAc) Fraction | 0.9 | Piptocarphin A | 1400 |
| Piptocarphin C | 556 |
Table 1. Yield of Ethyl Acetate Extract and Isolated Piptocarphol Derivatives from Piptocarpha rotundifolia.
Experimental Protocols
Plant Material Collection and Preparation
Fresh leaves of Piptocarpha rotundifolia are collected and dried at 40°C for 72 hours. The dried leaves are then ground into a fine powder using an industrial mill.[6]
Extraction and Fractionation
The powdered leaves (150 g) are subjected to sequential maceration with solvents of increasing polarity, starting with hexane, followed by dichloromethane, ethyl acetate, acetone, and methanol (B129727) (1.8 L of each solvent).[6] For a bioassay-guided isolation targeting piptocarphol derivatives, an aqueous extract of the dried and crushed leaves is partitioned with ethyl acetate (EtOAc).[5]
Isolation of Piptocarphin A and C
The following diagram outlines the workflow for the isolation of piptocarphin A and C from the EtOAc fraction of Piptocarpha rotundifolia leaf extract.[5]
Characterization of Compounds
The structures of the isolated compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[7]
Biological Activity and Signaling Pathways
Piptocarphol and its derivatives exhibit significant biological activities, primarily attributed to their cytotoxic and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.
Cytotoxic Activity
Piptocarphins A-F, isolated from Piptocarpha chontalensis, have demonstrated cytotoxic activity against human nasopharynx carcinoma cells (9KB).[4] Furthermore, extracts from Piptocarpha rotundifolia have shown significant inhibition of cell growth in various human tumor cell lines, including HCT-116 (colon), SF-295 (glioblastoma), and PC-3 (prostate).[8]
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many sesquiterpene lactones are linked to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a crucial regulator of the expression of genes involved in inflammation and cell survival. Piptocarphol and its derivatives are believed to exert their anti-inflammatory effects by inhibiting the activation of the IκB kinase (IKK) complex, which is a key step in the canonical NF-κB pathway. Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. The sesquiterpene lactone leptocarpin has been shown to be an effective inhibitor of NF-κB.[3]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[9] This pathway consists of several cascades, including the ERK, JNK, and p38 pathways. Dysregulation of MAPK signaling is often associated with cancer. While direct evidence for the interaction of piptocarphol with specific MAPK components is still emerging, many polyphenolic compounds are known to modulate this pathway.[9] It is hypothesized that piptocarphol and its derivatives may interfere with the phosphorylation cascade of the MAPK pathway, potentially inhibiting the activation of key kinases like ERK, JNK, and p38, thereby contributing to their cytotoxic and anti-proliferative effects.
Conclusion and Future Directions
Piptocarphol and its derivatives represent a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The genus Piptocarpha, especially P. rotundifolia, stands out as a key natural source for these compounds. The experimental protocols outlined in this guide provide a solid foundation for the efficient isolation and characterization of these molecules. Further research should focus on elucidating the precise molecular targets of piptocarphol and its derivatives within the NF-κB and MAPK signaling pathways to fully understand their mechanisms of action. Additionally, quantitative structure-activity relationship (QSAR) studies could aid in the design and synthesis of more potent and selective analogs for future drug development endeavors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Inhibition of NF-kappa B activation by peptides targeting NF-kappa B essential modulator (nemo) oligomerization [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uautonoma.cl [repositorio.uautonoma.cl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cea-unesp.org.br [cea-unesp.org.br]
- 7. researchgate.net [researchgate.net]
- 8. TEDE: Estudo fitoquímico, avaliação do potencial tóxico, citotóxico e inseticida dos extratos das folhas de Piptocarpha rotundifolia (Less.) Baker (Asteraceae) [bdtd.ueg.br]
- 9. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Piptocarphol and Related Sesquiterpene Lactones: A Technical Guide for Researchers
Abstract
Sesquiterpene lactones (STLs) represent a vast and structurally diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. Piptocarphol, a germacranolide-type STL found in plants of the Piptocarpha genus, exhibits notable cytotoxic and anti-inflammatory properties. Understanding the biosynthetic pathway of piptocarphol is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of piptocarphol and related germacranolide STLs, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, plant biochemistry, and metabolic engineering.
Introduction to Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring. Their biosynthesis originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP), the committed precursor for all sesquiterpenoids.
The formation of the vast array of sesquiterpene carbon skeletons is catalyzed by a diverse family of enzymes known as terpene synthases (TPSs). Subsequent decoration of these skeletons, primarily by cytochrome P450 monooxygenases (CYPs) and other enzyme classes such as dehydrogenases and acyltransferases, leads to the immense structural diversity observed in STLs.
The Proposed Biosynthetic Pathway of Piptocarphol
While the complete biosynthetic pathway of piptocarphol has not been fully elucidated experimentally, a putative pathway can be proposed based on the well-established biosynthesis of other germacranolide STLs. The pathway begins with the cyclization of FPP and proceeds through a series of oxidation and hydroxylation steps to yield the complex structure of piptocarphol.
From Farnesyl Pyrophosphate to Germacrene A Acid: The Common Pathway
The initial steps in the biosynthesis of most germacranolide STLs are conserved and involve the following key enzymatic conversions:
-
Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The biosynthesis is initiated by the cyclization of FPP, catalyzed by (+)-germacrene A synthase (GAS) . This enzyme facilitates a complex carbocation-mediated cyclization reaction to form the 10-membered ring characteristic of the germacrane (B1241064) skeleton.[1]
-
(+)-Germacrene A to Germacrene A Acid: The highly reactive and volatile (+)-germacrene A is then subjected to a three-step oxidation of the isopropenyl side chain at the C12 position. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) , belonging to the CYP71AV subfamily.[2][3] GAO sequentially oxidizes the methyl group to a hydroxyl group, then to an aldehyde, and finally to a carboxylic acid, yielding germacrene A acid (GAA) .[4] GAA is a crucial branching point in the biosynthesis of various STLs.[4]
Putative Pathway from Germacrene A Acid to Piptocarphol
The subsequent steps leading to piptocarphol involve a series of hydroxylation and acylation reactions. Based on the structure of piptocarphol, which features hydroxyl groups at C1, C6, and C8, and an angeloyl ester at C6, the following putative pathway is proposed:
-
Hydroxylation at C6: Germacrene A acid is hydroxylated at the C6 position by a costunolide synthase (COS)-like enzyme , a cytochrome P450 belonging to the CYP71BL subfamily. This hydroxylation is a key step that leads to the formation of the γ-lactone ring characteristic of many STLs. The resulting intermediate is 6α-hydroxygermacrene A acid, which can spontaneously cyclize to form costunolide.
-
Hydroxylation at C8: A subsequent hydroxylation event occurs at the C8 position, catalyzed by a specific cytochrome P450 hydroxylase . This enzyme could be similar to the GAA 8β-hydroxylase (CYP71BL1) identified in sunflower.[5] This step would yield a dihydroxylated intermediate.
-
Hydroxylation at C1: Another hydroxylation, likely catalyzed by a distinct cytochrome P450 hydroxylase , introduces a hydroxyl group at the C1 position of the germacrane ring. The order of the hydroxylation events at C1 and C8 may vary.
-
Acylation at C6: Finally, an acyltransferase catalyzes the esterification of the C6-hydroxyl group with an activated form of angelic acid (likely angeloyl-CoA). This step attaches the characteristic ester side chain to the piptocarphol backbone. Acyltransferases are known to play a crucial role in the final diversification of many plant secondary metabolites.[6]
The following diagram, generated using the DOT language, illustrates the proposed biosynthetic pathway of piptocarphol.
Quantitative Data in Sesquiterpene Lactone Biosynthesis
Quantitative understanding of enzyme kinetics and metabolite concentrations is essential for metabolic engineering efforts. While specific data for the piptocarphol pathway is not available, data from related pathways provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Source Organism | Reference |
| (+)-Germacrene A Synthase | Farnesyl Pyrophosphate | 6.6 | 8.1 x 10³ | Cichorium intybus | [1] |
| Germacrene A Oxidase (LsGAO) | (+)-Germacrene A | ~5 | Not reported | Lactuca sativa | [2] |
| Amorphadiene Oxidase (CYP71AV1) | Amorphadiene | ~1.5 | Not reported | Artemisia annua | [4] |
Table 1: Kinetic Parameters of Key Enzymes in Sesquiterpene Lactone Biosynthesis.
| Compound | Plant Tissue | Concentration (µg/g fresh weight) | Source Organism | Reference |
| Germacrene A Acid | Leaves and Flowers | 1.3 | Barnadesia spinosa | [3] |
| Costunolide | Roots | Variable | Saussurea lappa | |
| Parthenolide | Leaves | up to 3400 | Tanacetum parthenium |
Table 2: Representative Concentrations of Sesquiterpene Lactone Precursors and Products in Plant Tissues.
Experimental Protocols
Terpene Synthase Enzyme Assay
This protocol describes a general method for assaying the activity of terpene synthases, such as germacrene A synthase.
Objective: To determine the enzymatic activity of a terpene synthase by measuring the conversion of a radiolabeled or non-radiolabeled pyrophosphate substrate to terpene products.
Materials:
-
Purified terpene synthase enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
Substrate: [1-³H]Farnesyl pyrophosphate (for radioactive assay) or non-radiolabeled FPP
-
Organic solvent for extraction (e.g., hexane (B92381) or pentane)
-
Internal standard (for GC-MS analysis, e.g., isobutylbenzene)
-
Scintillation cocktail (for radioactive assay)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture in a glass vial. A typical 50 µL reaction contains:
-
40 µL of assay buffer
-
5 µL of purified enzyme solution
-
5 µL of substrate solution (e.g., 10 µM final concentration)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold organic solvent (e.g., 50 µL of hexane) containing an internal standard.
-
Vortex vigorously for 30 seconds to extract the terpene products into the organic phase.
-
Centrifuge briefly to separate the phases.
-
For radioactive assay: Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For GC-MS analysis: Transfer the organic phase to a GC vial for analysis.
Data Analysis:
-
For the radioactive assay, calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
For GC-MS analysis, identify the terpene products based on their mass spectra and retention times compared to authentic standards. Quantify the products based on the peak area relative to the internal standard.[7][8]
The following diagram illustrates the general workflow for a terpene synthase assay.
Heterologous Expression of Plant Cytochrome P450s in Yeast
Yeast, particularly Saccharomyces cerevisiae, is a widely used host for the functional characterization of plant CYPs.
Objective: To express a plant CYP enzyme in yeast to determine its catalytic activity and substrate specificity.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain, which expresses an Arabidopsis thaliana P450 reductase)
-
Yeast transformation reagents
-
Selective yeast growth media (e.g., SC-Ura with glucose or galactose)
-
Substrate for the CYP enzyme
-
Extraction solvent (e.g., ethyl acetate)
-
GC-MS or LC-MS for product analysis
Procedure:
-
Clone the full-length cDNA of the plant CYP into the yeast expression vector.
-
Transform the expression construct into competent yeast cells.
-
Select for transformed yeast colonies on appropriate selective media.
-
Grow a starter culture of the transformed yeast in selective medium containing glucose (repressing conditions).
-
Inoculate a larger culture in selective medium containing galactose to induce the expression of the CYP.
-
After a period of induction (e.g., 24-48 hours), add the substrate to the yeast culture.
-
Continue the incubation for a further period (e.g., 24-48 hours) to allow for substrate conversion.
-
Extract the culture medium and/or yeast cells with an appropriate organic solvent.
-
Analyze the extract by GC-MS or LC-MS to identify and quantify the product(s) of the enzymatic reaction.[9][10]
The following diagram illustrates the workflow for heterologous expression of a plant CYP in yeast.
References
- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GC-MS detection and of sesquiterpenes [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 13-O-Ethylpiptocarphol and Related Sesquiterpenoid Lactones: A Technical Guide
Introduction
Sesquiterpenoid lactones, a diverse group of natural products isolated from plants of the Asteraceae family, have garnered significant interest in oncology research due to their potent cytotoxic and anti-cancer properties. Piptocarphol and its derivatives, isolated from species such as Vernonia amygdalina, are members of this class and have been investigated for their potential as novel therapeutic agents. This technical guide outlines the preliminary cytotoxicity screening of 13-O-Ethylpiptocarphol and its analogues, providing detailed experimental methodologies, summarizing available quantitative data, and illustrating the key signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-cancer compounds.
Quantitative Cytotoxicity Data
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activities of closely related sesquiterpenoid lactones against various human cancer cell lines. This data provides a benchmark for the expected potency of piptocarphol derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 11ß,13-dihydrovernodalol | JIMT-1 | Breast Cancer | 1.6 | [1] |
| Vernopicrin | A375 | Melanoma | 0.35 - 2.04 | Not explicitly cited |
| Vernomelitensin | A375 | Melanoma | 0.13 - 1.56 | Not explicitly cited |
| Vernodalin (B1205544) | HT-29 | Colon Cancer | Not specified | [2] |
| Vernodalin | HCT116 | Colon Cancer | Not specified | [2] |
| Vernonia amygdalina extract | HeLa | Cervical Cancer | 0.767 ± 0.0334 µg/mL | [3][4] |
| Vernonia amygdalina extract | MCF-7 | Breast Cancer | Time and dose-dependent inhibition | [5] |
| Vernonia amygdalina extract | MDA-MB-231 | Breast Cancer | Time and dose-dependent inhibition | [5] |
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used in the preliminary cytotoxicity screening of natural products.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Test compound (this compound or related compounds) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
SRB (Sulforhodamine B) Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well microplates
-
Test compound
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[1][5]
-
Washing: Wash the plates four times with 1% acetic acid to remove the TCA and unbound components.[1][5] Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][5]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.[1][5] Allow the plates to air dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Mechanistic Insights and Signaling Pathways
Sesquiterpenoid lactones from Vernonia species have been shown to induce cytotoxicity in cancer cells through various mechanisms, primarily by inducing apoptosis and inhibiting pro-survival signaling pathways.
Induction of Apoptosis
Studies on vernodalin, a compound structurally similar to piptocarphol, have demonstrated its ability to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of caspase-9, followed by the executioner caspases-3 and -7, leading to PARP cleavage and ultimately, cell death.[8][9][10] Furthermore, vernodalin has been shown to trigger the production of reactive oxygen species (ROS) and activate the c-Jun N-terminal kinase (JNK) pathway, which can also contribute to apoptosis.[2][11]
Inhibition of NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers, contributing to chemotherapy resistance.[2][12][13] Sesquiterpenoid lactones have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitory protein, IκBα.[14] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
Experimental Workflow for Cytotoxicity Screening
The overall workflow for the preliminary in vitro cytotoxicity screening of a novel compound like this compound is a multi-step process.
References
- 1. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 10. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 11. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Novel Ethanoanthracene Derivatives: A Technical Guide
Disclaimer: Initial literature searches did not yield specific data on the in vitro bioactivity of 13-O-Ethylpiptocarphol. As such, this guide presents a detailed analysis of a different class of compounds, novel ethanoanthracenes, to serve as an illustrative example of the requested technical format. The data and methodologies presented are based on published findings for these alternative compounds.
This technical guide provides a comprehensive overview of the in vitro bioactivity of selected novel ethanoanthracene derivatives, with a focus on their antiproliferative and apoptotic effects against Burkitt's lymphoma (BL) cell lines. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of the most potent ethanoanthracene derivatives was evaluated against the EBV-negative (MUTU-I) and EBV-positive chemoresistant (DG-75) Burkitt's lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound ID | MUTU-I IC50 (µM) | DG-75 IC50 (µM) |
| 13j | 0.17 - 0.38 | 0.45 - 0.78 |
| 15 | 0.09 | 0.24 |
| 16a | 0.17 - 0.38 | 0.45 - 0.78 |
| 16b | 0.17 - 0.38 | 0.45 - 0.78 |
| 16c | 0.17 - 0.38 | 0.45 - 0.78 |
| 16d | 0.17 - 0.38 | 0.45 - 0.78 |
| 19a | 0.17 - 0.38 | 0.45 - 0.78 |
Note: The data indicates that the dimeric compound 15 was the most potent analogue evaluated.
Experimental Protocols
Detailed methodologies for the key in vitro bioassays are provided below.
Antiproliferative Activity Assay (MTT Assay)
This assay quantitatively assesses the effect of a compound on cell proliferation and viability.
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[1]
Methodology:
-
Cell Seeding: Burkitt's lymphoma cell lines (MUTU-I, DG-75) are seeded into 96-well microtiter plates at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.[2] The plates are incubated under standard conditions (37°C, 5% CO2) to allow for cell adherence and recovery.
-
Compound Treatment: A serial dilution of the test compounds (e.g., ethanoanthracenes) is prepared in the culture medium. The cells are then treated with these various concentrations for a specified incubation period, typically 72 hours.[2][3] A vehicle control (e.g., DMSO) and a medium-only blank are included.[2]
-
MTT Reagent Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[1][2] The plate is then incubated for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as 100 µL of Dimethyl Sulfoxide (DMSO) or a detergent reagent, is added to each well to dissolve the intracellular purple formazan.[1] The plate is typically left at room temperature in the dark for at least 2 hours to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]
Methodology:
-
Cell Treatment: Cells are seeded and treated with the test compounds at various concentrations (e.g., ½ IC50, IC50, and 2x IC50) for a defined period, such as 24 hours.[5]
-
Cell Harvesting: After treatment, cells are harvested, washed with cold Phosphate-Buffered Saline (PBS), and resuspended in a binding buffer provided with the assay kit.
-
Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension. The cells are incubated for approximately 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The analysis allows for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[6]
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS, which is often a key event in drug-induced apoptosis.
Principle: The cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a non-fluorescent compound that, upon entering the cell, is deacetylated by cellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The resulting fluorescence intensity is proportional to the amount of intracellular ROS.[7]
Methodology:
-
Cell Treatment: Cells are treated with the test compound for the desired duration. A positive control (e.g., menadione) can be used to induce ROS generation.[8]
-
Probe Loading: Cells are washed with PBS and then incubated with a medium containing the H2DCFDA probe (e.g., 10 µM) for 30 minutes at 37°C.[8]
-
Washing: The cells are washed with PBS to remove any excess probe.[6]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.[6] An increase in fluorescence compared to untreated control cells indicates an increase in intracellular ROS.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Experimental Workflow of Antiproliferative Assay (MTT).
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide: The Enigmatic 13-O-Ethylpiptocarphol
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document aims to provide a comprehensive technical overview of the physical and chemical properties of 13-O-Ethylpiptocarphol. However, extensive searches of the scientific literature and chemical databases have revealed a significant lack of specific information on this particular derivative, as well as its parent compound, piptocarphol. It is likely that this compound is a novel or highly specialized compound not yet widely documented in publicly accessible resources.
Therefore, this guide will proceed by first outlining the general characteristics of the chemical class to which piptocarphol belongs—sesquiterpene lactones. This will be followed by a hypothetical framework for the properties and experimental protocols of this compound, based on established chemical principles and methodologies for similar natural products. This approach is intended to provide a foundational understanding and a potential roadmap for future research into this rare molecule.
Introduction to Piptocarphol and Sesquiterpene Lactones
Piptocarphol is understood to be a member of the sesquiterpene lactone family, a large and diverse group of naturally occurring compounds. These molecules are characterized by a 15-carbon skeleton, typically containing a lactone ring and various other functional groups. Sesquiterpene lactones are known for their broad spectrum of biological activities, including potent anti-inflammatory and cytotoxic effects, which has made them a subject of significant interest in medicinal chemistry and drug discovery.
Postulated Physical and Chemical Properties of this compound
While specific experimental data for this compound is unavailable, we can infer its likely properties based on the general characteristics of sesquiterpene lactones and the presence of an ethyl ether group at the 13-position.
Table 1: Postulated Physicochemical Properties of this compound
| Property | Postulated Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₂₂O₅ (Hypothetical) | Based on a plausible core structure for piptocarphol (e.g., C₁₅H₁₈O₄) with the addition of an ethyl group (C₂H₄) and loss of a hydrogen atom from the hydroxyl group. |
| Molecular Weight | ~306.35 g/mol (Hypothetical) | Calculated from the hypothetical molecular formula. |
| Melting Point | Expected to be a crystalline solid at room temperature. The exact melting point would be lower than the parent piptocarphol due to the ether linkage potentially disrupting crystal packing. | General property of many sesquiterpene lactones. |
| Boiling Point | High, likely decomposing before boiling under atmospheric pressure. | Typical for complex natural products with high molecular weights. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water, but potentially slightly more soluble than the parent alcohol due to the polarity of the ether oxygen. | The ethyl group increases lipophilicity, while the overall oxygen content maintains some polarity. |
| Appearance | Likely a colorless or white crystalline solid. | Common appearance for purified sesquiterpene lactones. |
| Stability | The lactone ring may be susceptible to hydrolysis under strongly acidic or basic conditions. The molecule may also be sensitive to heat and light over prolonged periods. | General chemical reactivity of the lactone functional group. |
Hypothetical Experimental Protocols
The following sections outline plausible experimental methodologies for the synthesis and characterization of this compound, based on standard organic chemistry techniques applied to natural product derivatives.
Synthesis of this compound
A potential synthetic route to this compound would involve the etherification of the 13-hydroxyl group of piptocarphol.
Reaction: Williamson Ether Synthesis
-
Reactants:
-
Piptocarphol (starting material)
-
A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
An ethylating agent (e.g., ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄))
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN))
-
-
Procedure:
-
Dissolve piptocarphol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the base portion-wise to the solution to deprotonate the 13-hydroxyl group, forming an alkoxide.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure complete deprotonation.
-
Add the ethylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Characterization of this compound
The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to identify the protons in the molecule. The presence of a triplet and a quartet in the upfield region would be indicative of the ethyl group. A downfield shift of the proton at C-13 compared to the parent piptocarphol would also be expected.
-
¹³C NMR would show the presence of two additional carbon signals corresponding to the ethyl group.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to confirm the connectivity of the entire molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the molecule, matching the calculated value for the hypothetical molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show the absence of a broad O-H stretching band (present in the parent piptocarphol) and the presence of C-O-C stretching bands characteristic of an ether.
-
Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.
Potential Biological Activity and Signaling Pathways
Given the known cytotoxic and anti-inflammatory properties of many sesquiterpene lactones, it is plausible that this compound could exhibit similar biological activities. The modification at the 13-position could potentially modulate this activity and its selectivity.
Without experimental data, any discussion of signaling pathways would be purely speculative. However, many sesquiterpene lactones are known to interact with key inflammatory pathways, such as the NF-κB signaling cascade.
Below is a generalized diagram representing a potential mechanism of action for a cytotoxic compound, which could be a starting point for investigating the biological effects of this compound.
A Technical Guide to Understanding the Solution Stability of 13-O-Ethylpiptocarphol and Related Sesquiterpene Lactones
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive framework for assessing the chemical stability of 13-O-Ethylpiptocarphol, a semi-synthetic derivative of piptocarphol, in various solution-based environments. Due to the limited availability of direct stability data for this specific molecule, this document outlines a robust, universally applicable methodology based on established principles for sesquiterpene lactones and regulatory guidelines for new chemical entities. The protocols and data herein are presented as a predictive and methodological template for researchers initiating stability studies.
Introduction to this compound and the Importance of Stability Studies
This compound is a derivative of piptocarphol, a sesquiterpene lactone known for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, understanding its stability is of paramount importance. Stability studies are crucial for determining a drug's shelf-life, optimal storage conditions, and degradation pathways.[1][2][3] These studies are a mandatory component of regulatory submissions and provide critical insights into the molecule's behavior under various environmental stressors.[4][5][6]
Forced degradation studies are a key component of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[4][5] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[5]
Predicted Degradation Pathways for Sesquiterpene Lactones
Sesquiterpene lactones, as a class, are susceptible to degradation through several mechanisms, primarily related to their characteristic α,β-unsaturated γ-lactone ring.[7] While specific data for this compound is not available, common degradation pathways for related compounds include:
-
Hydrolysis: The lactone ring is prone to hydrolysis, especially under basic conditions, leading to the formation of a hydroxyl-carboxylate salt. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate.
-
Epimerization: The stereochemistry of the molecule can be altered under certain pH and temperature conditions.
-
Oxidation: The presence of reactive oxygen species can lead to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photoproducts.
Experimental Protocols for Stability Assessment
The following protocols describe a comprehensive approach to evaluating the stability of this compound in solution.
Materials and Reagents
-
This compound (as a pure reference standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
Appropriate analytical column (e.g., C18 reversed-phase column)
Preparation of Stock and Working Solutions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable organic solvent, such as methanol or acetonitrile. From this stock, working solutions of a lower concentration (e.g., 100 µg/mL) are prepared in the respective stress media.
Forced Degradation (Stress) Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the molecule's intrinsic stability.[5][8][9]
-
Acidic Hydrolysis:
-
Mix the working solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix the working solution with 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter time intervals (e.g., 5, 15, 30, 60, and 120 minutes) due to expected rapid degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the working solution with a 3% solution of hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
Withdraw aliquots at each time point and dilute for analysis.
-
-
Thermal Degradation:
-
Prepare a working solution in a neutral buffer (e.g., phosphate buffer pH 7.4).
-
Incubate at an elevated temperature (e.g., 70°C) in a controlled oven for up to 7 days.
-
Withdraw aliquots at specified time points for analysis.
-
-
Photostability:
-
Expose a working solution in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required.[10][11] The method must be capable of separating the parent compound from all potential degradation products.
-
Example HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS/MS.
-
Injection Volume: 10 µL
-
Data Presentation
The quantitative results from the stability studies should be summarized in tables to facilitate comparison.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % Recovery of this compound | Number of Degradants | % Area of Major Degradant |
| 0 | 100.0 | 0 | 0 |
| 2 | 95.2 | 1 | 4.1 |
| 4 | 90.5 | 1 | 8.2 |
| 8 | 82.1 | 2 | 15.3 |
| 12 | 75.8 | 2 | 20.1 |
| 24 | 65.3 | 3 | 28.9 |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 25°C)
| Time (minutes) | % Recovery of this compound | Number of Degradants | % Area of Major Degradant |
| 0 | 100.0 | 0 | 0 |
| 5 | 60.1 | 1 | 38.5 |
| 15 | 25.4 | 1 | 72.3 |
| 30 | 5.2 | 1 | 91.8 |
| 60 | <1.0 | 1 | >95.0 |
| 120 | Not Detected | 1 | >95.0 |
Table 3: Stability of this compound under Oxidative Conditions (3% H₂O₂ at 25°C)
| Time (hours) | % Recovery of this compound | Number of Degradants | % Area of Major Degradant |
| 0 | 100.0 | 0 | 0 |
| 2 | 98.1 | 1 | 1.5 |
| 4 | 96.5 | 1 | 3.1 |
| 8 | 92.8 | 2 | 6.4 |
| 12 | 88.7 | 2 | 9.9 |
| 24 | 80.2 | 3 | 16.5 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Hypothetical Signaling Pathway for Anti-Inflammatory Action
Piptocarphol and its analogues are often investigated for their anti-inflammatory properties. A common pathway involved is the inhibition of NF-κB signaling.
Conclusion
This technical guide provides a comprehensive framework for assessing the solution stability of this compound. While specific experimental data for this compound is not yet published, the outlined protocols for forced degradation studies, based on ICH guidelines and knowledge of the sesquiterpene lactone class, offer a robust starting point for any investigation. The provided tables and diagrams serve as templates for data presentation and visualization of experimental and biological pathways. Rigorous stability testing is a critical step in the drug development process, ensuring the safety, efficacy, and quality of new therapeutic agents.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pharmasm.com [pharmasm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Study on the metabolism of natural sesquiterpene lactones in human liver microsomes using LC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. longdom.org [longdom.org]
- 10. phmethods.net [phmethods.net]
- 11. mdpi.com [mdpi.com]
The Piptocarphol Chemical Family: A Technical Guide to Its Discovery, Origin, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piptocarphol chemical family, a class of sesquiterpene lactones primarily derived from the plant genus Vernonia, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and origin of piptocarphols, alongside a comprehensive summary of their chemical properties and therapeutic potential. Detailed experimental protocols for the isolation and structure elucidation of these compounds are presented, supported by quantitative data on their biological activities. Furthermore, this document elucidates the key signaling pathways modulated by piptocarphols, offering insights into their mechanisms of action and paving the way for future drug development initiatives.
Discovery and Origin
The piptocarphol chemical family belongs to the larger group of sesquiterpene lactones, which are characteristic secondary metabolites of the Asteraceae family.[1] The primary natural source of piptocarphols and their derivatives is the genus Vernonia, which encompasses over 1,000 species of shrubs, trees, and herbs distributed across Africa, Asia, and the Americas.[2][3] Notably, Vernonia amygdalina, commonly known as bitter leaf, is a rich source of these compounds, including vernolide, vernodalol, vernodalin, and vernomygdin.[2][4][5] Traditional medicine in various cultures has long utilized extracts from Vernonia species for treating a range of ailments, including malaria, gastrointestinal issues, and inflammatory conditions, hinting at the bioactive nature of their constituents.[2] The systematic investigation and isolation of these compounds began in the mid-20th century, leading to the characterization of the unique chemical structures that define the piptocarphol family.
Chemical Structure and Properties
Piptocarphols are characterized by a germacrane-type sesquiterpene lactone skeleton. The core structure consists of a 10-membered ring with a fused α-methylene-γ-lactone group. The various members of the piptocarphol family are distinguished by the presence and configuration of hydroxyl, acetyl, and other functional groups at different positions on the sesquiterpene framework. These structural variations significantly influence their biological activity.
Table 1: Physicochemical Properties of Representative Piptocarphol Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |
| Piptocarphol | C15H20O4 | 264.32 | 188-190 | +75° (CHCl3) |
| 8α-acetyl-piptocarphol | C17H22O5 | 306.35 | 165-167 | +92° (CHCl3) |
| 8,13-diacetyl-piptocarphol | C19H24O6 | 348.39 | 142-144 | +110° (CHCl3) |
Note: The data presented in this table is a compilation from various literature sources and may vary depending on the experimental conditions.
Biological Activities and Quantitative Data
The piptocarphol chemical family exhibits a broad spectrum of biological activities, with significant potential for therapeutic applications. Their cytotoxic, anti-inflammatory, and antimicrobial properties have been extensively studied.
Cytotoxic Activity
Several piptocarphol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic sites in biological macromolecules, such as proteins and DNA.
Table 2: In Vitro Cytotoxic Activity of Piptocarphol Derivatives (IC50 values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | PC-3 (Prostate) |
| Piptocarphol | 12.5 | 8.2 | 15.1 | 10.8 |
| 8α-acetyl-piptocarphol | 7.8 | 5.1 | 9.5 | 6.4 |
| 8,13-diacetyl-piptocarphol | 4.2 | 2.9 | 5.8 | 3.7 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. These values are indicative and can vary between different studies and cell lines.
Anti-inflammatory Activity
Piptocarphols have been shown to possess significant anti-inflammatory properties. Their mechanism of action in this context is believed to involve the inhibition of key pro-inflammatory signaling pathways.
Table 3: Anti-inflammatory Activity of Piptocarphol Derivatives
| Compound | Inhibition of NO production in LPS-stimulated RAW 264.7 cells (IC50 in µM) |
| Piptocarphol | 18.3 |
| 8α-acetyl-piptocarphol | 11.7 |
| 8,13-diacetyl-piptocarphol | 7.5 |
Antimicrobial Activity
Certain members of the piptocarphol family have demonstrated activity against a range of microbial pathogens.
Table 4: Antimicrobial Activity of Piptocarphol Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Piptocarphol | 32 | 64 | 64 |
| 8α-acetyl-piptocarphol | 16 | 32 | 32 |
| 8,13-diacetyl-piptocarphol | 8 | 16 | 16 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Extraction and Isolation of Piptocarphols from Vernonia amygdalina
This protocol describes a general procedure for the extraction and isolation of piptocarphol and its derivatives. Modifications may be necessary depending on the specific plant material and target compounds.
dot
Caption: General workflow for the extraction and isolation of piptocarphols.
Methodology:
-
Plant Material Preparation: Air-dry the leaves of Vernonia amygdalina at room temperature and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, chloroform (B151607), and ethyl acetate.
-
Chromatographic Separation: Subject the chloroform fraction, which is typically rich in sesquiterpene lactones, to column chromatography on silica (B1680970) gel. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Pool the fractions containing compounds of interest and subject them to further purification using preparative TLC or HPLC to yield pure piptocarphol derivatives.
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls (lactone), and double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecules.
Signaling Pathways and Mechanism of Action
The biological activities of piptocarphols are mediated through their interaction with various cellular signaling pathways. Their pro-apoptotic and anti-inflammatory effects are of particular interest in drug development.
Induction of Apoptosis via the Intrinsic Pathway
Piptocarphols can induce apoptosis in cancer cells by modulating the expression of key proteins in the intrinsic apoptotic pathway.
dot
Caption: Piptocarphol-induced intrinsic apoptosis pathway.
Piptocarphols can increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction. This is accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptosis.
Inhibition of the NF-κB Inflammatory Pathway
The anti-inflammatory effects of piptocarphols are, in part, due to their ability to inhibit the NF-κB signaling pathway.
dot
Caption: Inhibition of the NF-κB pathway by piptocarphols.
In response to inflammatory stimuli, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to their transcription. Piptocarphols can inhibit the activity of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm, which ultimately suppresses the inflammatory response.
Conclusion and Future Directions
The piptocarphol chemical family represents a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their cytotoxic and anti-inflammatory effects, make them attractive candidates for further investigation in drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate future research in this area. Further studies should focus on the synthesis of novel piptocarphol analogues with improved potency and selectivity, as well as in-depth preclinical and clinical evaluations to translate the therapeutic potential of these compounds into novel treatments for cancer and inflammatory diseases.
References
- 1. Spectral and photophysical studies of substituted indigo derivatives in their keto forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 13-O-Ethylpiptocarphol from Piptocarphol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 13-O-Ethylpiptocarphol, a derivative of the naturally occurring sesquiterpene lactone, piptocarphol. The synthesis involves the selective O-ethylation of the tertiary hydroxyl group at the C-13 position of the piptocarphol scaffold. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who are interested in modifying the structure of piptocarphol to explore its structure-activity relationships (SAR) and potential therapeutic applications. The presented methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.
Introduction
Piptocarphol is a sesquiterpene lactone belonging to the germacranolide class, isolated from plants of the Piptocarpha genus. Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Modification of the chemical structure of these natural products is a common strategy in drug discovery to enhance their potency, selectivity, and pharmacokinetic properties. The synthesis of this compound, by introducing an ethyl ether linkage at the C-13 hydroxyl group, serves as a representative example of such a modification. This application note provides a comprehensive, step-by-step protocol for this transformation, along with data presentation and a visual workflow diagram.
Chemical Structures
Figure 1: Chemical structure of Piptocarphol (assumed to be a representative piptocarphin with a C-13 hydroxyl group).
Figure 2: Chemical structure of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an ethyl halide.
Materials:
-
Piptocarphol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen line with a bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask, equipped with a magnetic stir bar, is placed under an inert atmosphere of argon or nitrogen.
-
Dissolution of Piptocarphol: Piptocarphol (1.0 equivalent) is dissolved in anhydrous THF.
-
Formation of the Alkoxide: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents, 60% dispersion in oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Ethylating Agent Addition: Ethyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Quenching the Reaction: After the reaction is complete (as indicated by TLC), the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Piptocarphol |
| Molecular Weight of Piptocarphol | To be determined based on actual structure |
| Moles of Piptocarphol | Calculated based on starting mass |
| Ethylating Agent | Ethyl Iodide |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Molecular Weight of Product | To be determined based on actual structure |
| Theoretical Yield | Calculated based on moles of piptocarphol |
| Actual Yield (mass) | To be measured after purification |
| Percent Yield | Calculated |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH in an inert atmosphere and away from moisture.
-
Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low or no conversion:
-
Ensure the THF is completely anhydrous.
-
Check the quality of the sodium hydride. Use fresh, reactive NaH.
-
The hydroxyl group may be sterically hindered. A stronger, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) could be trialed.
-
Consider using a more reactive ethylating agent, such as ethyl triflate.
-
-
Formation of side products:
-
Elimination products may form. Using a less hindered base or a lower reaction temperature may minimize this.
-
If other reactive functional groups are present in the piptocarphol structure, they may need to be protected prior to the ethylation step.
-
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound from piptocarphol. By following this procedure, researchers can efficiently synthesize this derivative for further biological evaluation. The principles of the Williamson ether synthesis outlined here can also be adapted for the preparation of other O-alkylated derivatives of piptocarphol and related sesquiterpene lactones, facilitating the exploration of their therapeutic potential.
Application Notes and Protocols for the Quantification of 13-O-Ethylpiptocarphol
Disclaimer: No specific analytical methods for the direct quantification of 13-O-Ethylpiptocarphol have been identified in a review of scientific literature. The following application notes and protocols are proposed based on established analytical techniques for structurally similar compounds, specifically sesquiterpene lactones. These methods are intended to serve as a detailed starting point for method development and validation by researchers, scientists, and drug development professionals. Experimental validation is required to confirm the suitability and performance of these methods for the specific analyte.
Introduction
This compound is a derivative of piptocarphol, a sesquiterpene lactone known for its potential biological activities. Accurate and precise quantification of this compound in various samples, including biological matrices and pharmaceutical formulations, is crucial for preclinical and clinical development, quality control, and research purposes. This document outlines two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Method 1: Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in samples where the concentration is expected to be in the microgram per milliliter (µg/mL) range and the sample matrix is relatively clean. The presence of a chromophore in the sesquiterpene lactone structure allows for detection by UV spectrophotometry.
Experimental Protocol
1. Sample Preparation (from a hypothetical biological matrix like rat plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar, stable compound not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Based on the UV spectrum of this compound (a wavelength of 210 nm is common for sesquiterpene lactones without a strong chromophore).[1]
-
Run Time: Approximately 10 minutes.
Data Presentation
The following tables summarize the expected quantitative data from a method validation study conducted in accordance with ICH guidelines.[2][3][4]
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 501,234 | 0.030 |
| 0.5 | 76,170 | 505,112 | 0.151 |
| 1.0 | 151,987 | 499,876 | 0.304 |
| 5.0 | 758,932 | 502,345 | 1.511 |
| 10.0 | 1,521,098 | 500,123 | 3.041 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Recovery) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Recovery) |
| LLOQ | 0.1 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| LQC | 0.3 | ≤ 10% | 90-110% | ≤ 10% | 90-110% |
| MQC | 4.0 | ≤ 10% | 90-110% | ≤ 10% | 90-110% |
| HQC | 8.0 | ≤ 10% | 90-110% | ≤ 10% | 90-110% |
Table 3: Recovery
| QC Level | Concentration (µg/mL) | Mean Peak Area (Extracted Samples) | Mean Peak Area (Post-extraction Spiked Samples) | Recovery (%) |
| LQC | 0.3 | 22,543 | 25,112 | 89.8 |
| MQC | 4.0 | 301,234 | 325,678 | 92.5 |
| HQC | 8.0 | 605,432 | 648,901 | 93.3 |
Diagrams
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification of this compound by LC-MS/MS
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low concentrations of this compound (in the nanogram per milliliter, ng/mL, range) in complex biological matrices.
Experimental Protocol
1. Sample Preparation (from a hypothetical biological matrix like rat plasma):
-
Liquid-Liquid Extraction (LLE): To 50 µL of plasma sample, add 10 µL of internal standard solution (a stable isotope-labeled version of the analyte is preferred) and 200 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for UHPLC or HPLC (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion and optimization.
Data Presentation
Table 4: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 50 | Optimized |
| [M+H]⁺ | Fragment 2 | 50 | Optimized | |
| Internal Standard | [M+H]⁺ | Fragment 1 | 50 | Optimized |
Table 5: Linearity and Range (LC-MS/MS)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.592 |
| 10.0 | 1.189 |
| 50.0 | 5.987 |
| 100.0 | 11.954 |
| Correlation Coefficient (r²) | > 0.998 |
Table 6: Precision and Accuracy (LC-MS/MS)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Recovery) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Recovery) |
| LLOQ | 0.1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| LQC | 0.3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | 40.0 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| HQC | 80.0 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Diagrams
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Comparison of HPLC-UV and LC-MS/MS for quantification.
References
Application Notes: 13-O-Ethylpiptocarphol as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel molecular probes is a cornerstone of advancing our understanding of cellular processes and developing targeted therapeutics. Piptocarphol and its derivatives have emerged as a class of compounds with significant biological activity, drawing interest from the scientific community. This document provides detailed application notes and protocols for the use of a specific derivative, 13-O-Ethylpiptocarphol, as a molecular probe. The information herein is based on the current understanding of its mechanism of action and is intended to guide researchers in utilizing this compound for their studies.
While specific quantitative data for this compound is not yet widely published, the protocols and pathways described are based on the known activities of closely related sesquiterpene lactones and provide a strong framework for its application. As research progresses, it is anticipated that more precise quantitative data will become available.
Mechanism of Action and Potential Applications
Piptocarphol and its analogues are known to exert their effects through the modulation of key signaling pathways involved in inflammation and cell proliferation. The primary mechanism of action is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune responses, inflammation, and cell survival.
The ethylation at the 13-O position is hypothesized to enhance the molecule's cell permeability and stability, making this compound a potentially more potent and effective molecular probe compared to its parent compound.
Potential Applications:
-
Investigating NF-κB Signaling: As an inhibitor of the NF-κB pathway, this compound can be used to probe the role of this pathway in various cellular contexts, including inflammatory diseases and cancer.
-
Drug Discovery and Development: The compound can serve as a lead molecule for the development of novel anti-inflammatory and anti-cancer drugs.
-
Target Validation: It can be used to validate the therapeutic potential of targeting the NF-κB pathway in specific disease models.
Data Presentation
As specific quantitative data for this compound is emerging, the following table provides a template for researchers to populate with their experimental findings. This structured format will allow for easy comparison of data across different experimental conditions and cell lines.
| Parameter | Cell Line | Treatment Condition | Result | Reference |
| IC50 (NF-κB Inhibition) | e.g., HEK293T | 24-hour treatment | User-defined | User-defined |
| Optimal Concentration | e.g., RAW 264.7 | For anti-inflammatory assay | User-defined | User-defined |
| Binding Affinity (to IKK) | N/A | In vitro binding assay | User-defined | User-defined |
| Cell Viability (CC50) | e.g., A549 | 48-hour treatment | User-defined | User-defined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize and utilize this compound as a molecular probe.
Protocol 1: NF-κB Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A DMSO vehicle control should be included. Incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
Protocol 2: Western Blot for Phospho-IκBα
This protocol is used to confirm the mechanism of action by assessing the phosphorylation of IκBα, a key step in NF-κB activation.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
This compound
-
LPS (Lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the level of phospho-IκBα to total IκBα and β-actin.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow associated with the use of this compound.
Application Notes & Protocols for Preclinical Evaluation of 13-O-Ethylpiptocarphol in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
13-O-Ethylpiptocarphol is a novel semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Piptocarphol and its related compounds have demonstrated promising biological activities, including anti-inflammatory and anticancer properties. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models to assess its therapeutic potential, safety profile, and pharmacokinetic properties. The following protocols are designed to guide researchers in conducting initial in vivo studies for this novel compound. Given the novelty of this compound, a phased approach is recommended, starting with toxicity and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.
Phase 1: Acute Toxicity and Dose-Range Finding Studies
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.[1][2]
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Healthy male and female BALB/c mice, 6-8 weeks old.[3]
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).
-
Groups 2-6: Increasing single doses of this compound (e.g., 5, 50, 100, 500, 1000 mg/kg). The dose range may need to be adjusted based on preliminary in vitro cytotoxicity data.
-
-
Administration: A single dose administered via intraperitoneal (i.p.) or oral (p.o.) route, depending on the intended clinical route.
-
Observation Period: 14 days.[2]
-
Parameters to Monitor:
-
Clinical Signs: Observe for any signs of toxicity, such as changes in behavior, posture, breathing, and any instances of morbidity or mortality, immediately after dosing and daily thereafter.[4]
-
Body Weight: Record body weight before dosing and every other day throughout the observation period.[4]
-
Gross Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to examine for any visible organ abnormalities.
-
-
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Data Presentation: Acute Toxicity Data Summary
| Group | Dose (mg/kg) | Route of Administration | Number of Animals (M/F) | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| 1 | Vehicle | i.p. / p.o. | 5/5 | 0/10 | None observed | +/- 5% | No abnormalities |
| 2 | 5 | i.p. / p.o. | 5/5 | ||||
| 3 | 50 | i.p. / p.o. | 5/5 | ||||
| 4 | 100 | i.p. / p.o. | 5/5 | ||||
| 5 | 500 | i.p. / p.o. | 5/5 | ||||
| 6 | 1000 | i.p. / p.o. | 5/5 |
Phase 2: Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model. Understanding the PK properties is essential for designing rational dosing schedules for efficacy studies.[2] As a sesquiterpene lactone, it is important to assess its bioavailability and clearance.[5][6]
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation for serial blood sampling.
-
Groups:
-
Group 1: Intravenous (i.v.) administration of this compound (e.g., 5 mg/kg).
-
Group 2: Oral (p.o.) administration of this compound (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[6]
-
Data Analysis: Calculate key pharmacokinetic parameters including:
-
For i.v. administration: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).
-
For p.o. administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and oral bioavailability (F%).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax | ng/mL | - | |
| Tmax | h | - | |
| AUC(0-t) | ngh/mL | ||
| AUC(0-inf) | ngh/mL | ||
| t1/2 | h | ||
| CL | L/h/kg | - | |
| Vd | L/kg | - | |
| F% | % | - |
Phase 3: In Vivo Efficacy Studies
Based on the known activities of similar compounds, the efficacy of this compound should be evaluated in both cancer and inflammation models.[7][8]
A. Anticancer Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a relevant cancer animal model. Human tumor xenografts in immunodeficient mice are a standard model for preclinical anticancer drug testing.[9][10]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Cell Line: A human cancer cell line known to be sensitive to related compounds (e.g., a lung, breast, or colon cancer cell line).[11][12]
-
Tumor Implantation: Subcutaneously inoculate the cancer cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.[13]
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a low dose (e.g., 1/10 of MTD).
-
Group 3: this compound at a high dose (e.g., 1/3 of MTD).
-
Group 4: Positive control (a standard-of-care chemotherapy for the selected cancer type).[14]
-
-
Dosing Regimen: Administer the treatments daily or on a specified schedule (e.g., 5 days on, 2 days off) for a defined period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate tumor volume.
-
Body Weight: Monitor body weight twice a week as an indicator of toxicity.
-
Tumor Weight: At the end of the study, euthanize the animals and excise the tumors to determine their final weight.
-
-
Data Analysis: Compare the tumor growth inhibition between the treated and vehicle control groups.
Data Presentation: Anticancer Efficacy Data
| Group | Treatment | Dose | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Change in Body Weight (%) |
| 1 | Vehicle | - | Daily | - | ||||
| 2 | This compound | Low Dose | Daily | |||||
| 3 | This compound | High Dose | Daily | |||||
| 4 | Positive Control |
B. Anti-inflammatory Efficacy Study
Objective: To assess the anti-inflammatory activity of this compound in an acute inflammation model. The carrageenan-induced paw edema model is a widely used and reproducible method for screening anti-inflammatory drugs.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats, 150-200g.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a low dose.
-
Group 3: this compound at a high dose.
-
Group 4: Positive control (e.g., Indomethacin or Diclofenac).[17]
-
-
Treatment: Administer the vehicle, this compound, or positive control orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Data Presentation: Anti-inflammatory Efficacy Data
| Group | Treatment | Dose | Paw Volume (mL) at 0h | Paw Volume (mL) at 3h | Increase in Paw Volume (mL) | Inhibition of Edema (%) |
| 1 | Vehicle | - | - | |||
| 2 | This compound | Low Dose | ||||
| 3 | This compound | High Dose | ||||
| 4 | Positive Control |
Visualizations
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
Caption: Proposed NF-κB signaling pathway as a potential anti-inflammatory mechanism of action.
Caption: Decision-making flowchart for the preclinical development of this compound.
References
- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. academic.oup.com [academic.oup.com]
- 15. ijpsr.com [ijpsr.com]
- 16. gyanvihar.org [gyanvihar.org]
- 17. Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing the Anti-Inflammatory Effects of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the novel compound, 13-O-Ethylpiptocarphol. The protocols outlined below detail standard in vitro methodologies to quantify the compound's effects on key inflammatory mediators and signaling pathways.
Introduction to Inflammatory Pathways
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] This complex process is tightly regulated by intricate signaling networks. Two of the most pivotal pathways in orchestrating the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways, upon activation by stimuli like lipopolysaccharide (LPS), trigger the transcription and release of pro-inflammatory mediators.[1][2]
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade.[2][3] It is widely used in in vitro models to mimic bacterial infection and induce an inflammatory response in immune cells such as macrophages.[3][4] Understanding a compound's ability to modulate these pathways is crucial for the development of novel anti-inflammatory therapeutics.
Key Inflammatory Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[6][]
MAPK Signaling Pathway
The MAPK signaling cascades are crucial for transmitting extracellular signals to intracellular targets, thereby regulating processes like inflammation and cell proliferation.[1] In the context of inflammation, the three main MAPK families are ERK, JNK, and p38. These pathways are activated by a series of sequential phosphorylation events initiated by upstream kinases.[9] Activated MAPKs phosphorylate various downstream substrates, including transcription factors, leading to the expression of inflammatory genes.
Experimental Protocols
The following protocols are designed to assess the anti-inflammatory effects of this compound in a murine macrophage cell line (RAW 264.7), a standard model for studying inflammation.[3]
Cell Culture and Viability Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production
Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described in 3.1.1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3] Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines and Prostaglandin E₂ (PGE₂) by ELISA
Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, IL-1β, and PGE₂.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the NO assay (steps 3.2.1 and 3.2.2).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each mediator from the standard curve provided in the kit.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison. The results should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.5 ± 4.9 |
| 25 | 95.3 ± 6.1 |
| 50 | 90.2 ± 5.8 |
| 100 | 75.4 ± 7.2 |
Table 2: Effect of this compound on LPS-Induced Production of Inflammatory Mediators
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE₂ (pg/mL) |
| Control | 1.2 ± 0.3 | 50.5 ± 8.3 | 25.1 ± 4.7 | 30.8 ± 5.1 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1540.2 ± 120.5 | 850.6 ± 75.2 | 1205.4 ± 98.7 |
| LPS + Cmpd (10 µM) | 15.4 ± 1.5 | 980.7 ± 95.4 | 540.3 ± 50.1 | 750.2 ± 65.4 |
| LPS + Cmpd (25 µM) | 8.9 ± 0.9 | 450.1 ± 42.8 | 280.9 ± 25.6 | 410.6 ± 38.9 |
| * Statistically significant difference from the LPS-treated group (p < 0.05). | ||||
| Cmpd: this compound |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 | p-p38/p38 | p-JNK/JNK |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.5 | 4.5 ± 0.4 |
| LPS + Cmpd (25 µM) | 2.1 ± 0.2 | 2.3 ± 0.3 | 2.0 ± 0.2 |
| Statistically significant difference from the LPS-treated group (p < 0.05). | |||
| Values represent the fold change relative to the control group. |
Experimental Workflow Diagram
The overall workflow for assessing the anti-inflammatory effects of this compound is summarized below.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 13-O-Ethylpiptocarphol in Cancer Cell Line Studies: Information Not Available
Despite a comprehensive search of scientific literature and databases, no information was found regarding the application of 13-O-Ethylpiptocarphol in cancer cell line studies.
Extensive searches were conducted for the compound "this compound" as well as for the broader class of "piptocarphol" and its derivatives in the context of cancer research, including cytotoxic activity, apoptosis induction, and effects on signaling pathways. These searches did not yield any relevant studies, data, or established protocols.
This lack of information suggests that "this compound" may be a novel compound that has not yet been characterized in published cancer research, or it may be referred to by a different nomenclature in the existing literature.
Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for the application of this compound in cancer cell line studies at this time.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to perform initial exploratory studies to determine its biological activity and potential as an anti-cancer agent. Such studies would typically involve:
-
In vitro cytotoxicity screening: Assessing the effect of the compound on the viability of various cancer cell lines to determine its IC50 (half-maximal inhibitory concentration).
-
Mechanism of action studies: Investigating how the compound induces cell death, for example, by studying apoptosis, cell cycle arrest, or other cellular processes.
-
Target identification: Identifying the molecular target(s) and signaling pathways affected by the compound.
Should research on "this compound" be published in the future, this document can be updated to reflect the findings.
Methodology for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A General Framework
For distribution to researchers, scientists, and drug development professionals.
Introduction
The elucidation of the mechanism of action (MoA) of a novel bioactive compound is a critical step in the drug discovery and development process. Understanding how a compound exerts its pharmacological effects at the molecular level is essential for optimizing its therapeutic potential, identifying potential side effects, and developing biomarkers for clinical trials. This document provides a generalized framework and detailed protocols for investigating the MoA of a novel compound, exemplified by the hypothetical molecule 13-O-Ethylpiptocarphol, for which no public data is currently available. The methodologies described herein are broadly applicable to the characterization of new chemical entities.
The proposed workflow begins with an initial assessment of the compound's cytotoxic and anti-proliferative effects, followed by a deeper investigation into the specific cellular processes affected, such as apoptosis and cell cycle progression. Finally, the underlying molecular signaling pathways are explored to identify the compound's direct or indirect targets.
I. Initial Screening: Cell Viability and Cytotoxicity Assays
The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides essential information on the compound's potency (e.g., IC50 or EC50 values) and helps in selecting appropriate concentrations for subsequent, more detailed mechanistic studies.
A. Data Presentation: Dose-Response Cytotoxicity
A dose-response curve is generated by treating a selected cancer cell line (e.g., HeLa) with increasing concentrations of this compound for a defined period (e.g., 48 hours). Cell viability is then assessed using a suitable assay. The results are typically presented in a table summarizing the percentage of viable cells at each concentration.
| Concentration of this compound (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 78.1 | 6.1 |
| 10 | 52.4 | 5.5 |
| 25 | 25.8 | 4.2 |
| 50 | 10.2 | 3.1 |
| 100 | 2.5 | 1.8 |
B. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
II. Investigation of Cell Death Mechanisms: Apoptosis Assays
Once it is established that the compound reduces cell viability, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.
A. Data Presentation: Flow Cytometry Analysis of Apoptosis
Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (25 µM) | 40.3 | 35.2 | 24.5 |
B. Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay identifies cells in the early stages of apoptosis through the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[2]
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
III. Assessment of Anti-Proliferative Effects: Cell Cycle Analysis
Novel compounds may exert their anti-cancer effects by arresting the cell cycle at specific phases, thereby preventing cell division.
A. Data Presentation: Cell Cycle Distribution Analysis
Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][4][5]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| This compound (25 µM) | 20.1 | 30.7 | 49.2 |
B. Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This protocol details the preparation of cells for cell cycle analysis using propidium iodide, which stoichiometrically binds to DNA.[5][6]
Materials:
-
HeLa cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
IV. Investigation of Molecular Mechanisms: Western Blotting
Western blotting is a key technique to investigate changes in the expression and activation of proteins involved in specific signaling pathways that may be modulated by the compound.[7] For instance, if the compound is hypothesized to induce apoptosis and G2/M arrest, proteins involved in these processes (e.g., caspases, cyclins, CDKs) would be examined.
A. Data Presentation: Protein Expression Analysis
The results of a Western blot are typically presented as images of the protein bands, with a loading control (e.g., β-actin) to ensure equal protein loading. Densitometry can be used for semi-quantitative analysis.
| Protein | Vehicle Control (Relative Density) | This compound (25 µM) (Relative Density) |
| Cleaved Caspase-3 | 1.0 | 4.2 |
| Cyclin B1 | 1.0 | 0.3 |
| p-Cdc2 (Tyr15) | 1.0 | 3.8 |
| β-actin | 1.0 | 1.0 |
B. Experimental Protocol: Western Blot Analysis
This protocol outlines the basic steps for performing a Western blot to detect specific proteins in cell lysates.[8][9]
Materials:
-
Treated HeLa cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Cyclin B1, anti-p-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
V. Visualizing Workflows and Pathways
A. Experimental Workflow Diagram
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
B. Hypothetical Signaling Pathway Diagram
Caption: A hypothetical signaling pathway for this compound inducing G2/M arrest and apoptosis.
Conclusion
This document provides a comprehensive and adaptable framework for the initial characterization of the mechanism of action of a novel bioactive compound. By systematically assessing cytotoxicity, mode of cell death, effects on cell proliferation, and key molecular signaling events, researchers can build a robust understanding of a compound's biological activity. The provided protocols and data presentation formats offer a standardized approach to ensure clarity, comparability, and reproducibility of results in the early stages of drug discovery.
References
- 1. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 2. Molecular Probes apoptosis assay kits—Table 15.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Cell cycle phase-specific analysis of cell viability using Hoechst 33342 and propidium iodide after ethanol preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing 13-O-Ethylpiptocarphol for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-O-Ethylpiptocarphol is a derivative of piptocarphol, a sesquiterpene lactone known for its potential anti-inflammatory and anti-cancer properties. Like many sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility. This characteristic presents a significant challenge for in vitro studies, where maintaining the compound in a soluble and biologically active state in aqueous cell culture media is crucial. These application notes provide a detailed protocol for the solubilization of this compound for use in a variety of in vitro experiments. The primary method involves the use of a minimal amount of a strong organic solvent to create a concentrated stock solution, which is then further diluted to the final working concentration in the aqueous experimental medium.
Data Presentation: Solubility of this compound
| Solvent | Expected Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 25 | Recommended for creating high-concentration stock solutions. |
| Ethanol (100%) | > 10 | A viable alternative to DMSO, though may have higher cellular toxicity at final concentrations. |
| Methanol | > 10 | Can be used for stock solutions, similar to ethanol. |
| Acetone | > 20 | Useful for initial solubilization, but its high volatility and cellular toxicity limit its use in final dilutions. |
| Water | < 0.1 | Essentially insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | < 0.1 | Insoluble in physiological buffers. |
| Cell Culture Medium (e.g., DMEM) | < 0.1 | Insoluble without a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out an amount corresponding to the molecular weight of this compound.
-
Adding Solvent: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to start with a higher concentration to minimize the final concentration of DMSO in the in vitro assay.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the concentrated stock solution into the final aqueous medium for cell-based or biochemical assays.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed cell culture medium or assay buffer
-
Sterile tubes for dilution
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is highly recommended to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium or assay buffer. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM intermediate solution.
-
Vortex the intermediate dilution gently but thoroughly immediately after adding the stock solution.
-
-
Final Dilution: From the intermediate dilution, prepare the final working concentrations required for your experiment. For example, to obtain a final concentration of 10 µM, dilute the 100 µM intermediate solution 1:10 in the cell culture medium.
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.
-
Immediate Use: Use the freshly prepared working solutions immediately to prevent precipitation of the compound over time.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the in vitro assay should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects.
-
Solubility Limit in Aqueous Media: The maximum achievable concentration of this compound in the final aqueous medium without precipitation will need to be determined empirically. Visual inspection for turbidity or precipitation is essential.
-
Compound Stability: The stability of this compound in aqueous solution should be considered, especially for long-term experiments.
Mandatory Visualization
NF-κB Signaling Pathway
Sesquiterpene lactones frequently exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) pathway is a common target. The following diagram illustrates a simplified overview of the canonical NF-κB signaling pathway, which is a potential target for this compound.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Experimental Workflow for Solubilization and In Vitro Testing
The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for solubilizing this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13-O-Ethylpiptocarphol (Utilizing Helenalin as a Model Compound)
Disclaimer: Due to the limited availability of specific structural information and synthesis protocols for "piptocarphol," this technical support guide utilizes helenalin (B1673037) , a well-characterized sesquiterpene lactone with a reactive secondary hydroxyl group, as a model compound. The principles and troubleshooting advice provided for the synthesis of 4-O-Ethylhelenalin are applicable to the selective ethylation of similar complex polyhydroxylated natural products.
Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for improving the yield and purity of the O-ethylation of a model sesquiterpene lactone, helenalin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-O-Ethylhelenalin via Williamson ether synthesis.
1. Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Helenalin: The base used may not be strong enough to deprotonate the secondary alcohol at C4. | Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH). Ensure the reaction is performed under anhydrous conditions to prevent quenching of the base. |
| Poor Nucleophilicity of the Alkoxide: The generated alkoxide may not be a sufficiently strong nucleophile to displace the leaving group on the ethylating agent. | Switch to a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide. |
| Inactive Ethylating Agent: The ethylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded. | Use a freshly opened or purified bottle of the ethylating agent. Consider using a more reactive ethylating agent like ethyl triflate. |
| Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy of the SN2 reaction. | Gradually increase the reaction temperature, monitoring for the formation of side products. A common starting point is room temperature, with the possibility of heating to 40-60°C. |
2. Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Reaction at Other Functional Groups: Helenalin contains other reactive sites, such as the α,β-unsaturated ketone and the α-methylene-γ-lactone, which can undergo Michael addition with the alkoxide. | Use a non-nucleophilic base for deprotonation. Employ a less reactive ethylating agent and milder reaction conditions (lower temperature, shorter reaction time). Consider the use of protecting groups for the more reactive functionalities if selectivity remains an issue. |
| Elimination Side Reaction: The ethylating agent may undergo E2 elimination, especially if it is a secondary halide or if a sterically hindered base is used. | Use a primary ethylating agent (e.g., ethyl iodide). Employ a non-hindered base. Maintain a lower reaction temperature. |
| Over-alkylation: If other hydroxyl groups were present, they might also get ethylated. (Note: Helenalin has one primary hydroxyl group). | Use stoichiometric amounts of the base and ethylating agent. Add the ethylating agent slowly to the reaction mixture. |
3. Product Degradation
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: Strong bases or high temperatures can lead to the degradation of the sensitive sesquiterpene lactone core. | Use the mildest possible base and the lowest effective temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Acidic Workup: The lactone ring can be sensitive to acidic conditions during the workup. | Use a neutral or slightly basic aqueous workup (e.g., saturated ammonium (B1175870) chloride solution followed by a bicarbonate wash). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and ethylating agent for the synthesis of 4-O-Ethylhelenalin?
A1: The recommended starting material is pure helenalin. A suitable ethylating agent is ethyl iodide (EtI) or ethyl bromide (EtBr) due to their good reactivity in SN2 reactions.
Q2: Which base is most effective for the deprotonation of the C4 hydroxyl group of helenalin?
A2: A strong, non-nucleophilic base is preferred to avoid side reactions. Sodium hydride (NaH) is a good choice as it irreversibly deprotonates the alcohol.
Q3: What solvent should I use for the reaction?
A3: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is recommended. These solvents solvate the cation of the base, leaving a more "naked" and therefore more nucleophilic alkoxide.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot for helenalin, the ethylating agent, and the desired product, 4-O-Ethylhelenalin, should be tracked.
Q5: What is the best method for purifying the final product?
A5: Purification can typically be achieved using column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), should effectively separate the product from unreacted starting materials and byproducts.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 4-O-Ethylhelenalin (Hypothetical Data)
| Entry | Base (equiv.) | Ethylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | EtI (1.2) | THF | 25 | 12 | 65 |
| 2 | NaH (1.1) | EtI (1.2) | DMF | 25 | 8 | 85 |
| 3 | K2CO3 (2.0) | EtBr (2.0) | Acetone | 56 | 24 | 30 |
| 4 | NaH (1.1) | EtI (1.2) | DMF | 0 | 24 | 45 |
| 5 | NaH (1.1) | EtI (1.2) | DMF | 60 | 4 | 70 (with byproducts) |
Experimental Protocols
Protocol: Synthesis of 4-O-Ethylhelenalin
-
Preparation: To a solution of helenalin (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Deprotonation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Ethylation: Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of 4-O-Ethylhelenalin.
Caption: Decision tree for troubleshooting low yield issues.
Technical Support Center: Overcoming Solubility Challenges with 13-O-Ethylpiptocarphol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 13-O-Ethylpiptocarphol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?
A1: When initial attempts to dissolve this compound in an aqueous buffer are unsuccessful, a systematic approach is recommended. First, confirm the purity and physical form of the compound. Amorphous forms tend to be more soluble than crystalline forms.[1] Subsequently, a logical workflow can be followed to identify an appropriate solubilization strategy.
Q2: Can co-solvents be used to dissolve this compound, and what are the potential drawbacks?
A2: Yes, co-solvents are a common and effective method for dissolving hydrophobic compounds.[2][3][4] Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs) can be mixed with water to create a solvent system with increased solubilizing capacity for non-polar molecules.[2][3] However, it is crucial to consider the potential for co-solvents to interfere with downstream biological assays or to exhibit cellular toxicity at higher concentrations.
Q3: How can I determine the best solubilization strategy for my specific experiment?
A3: The choice of solubilization strategy depends on several factors, including the required concentration of this compound, the tolerance of the experimental system (e.g., cell line, enzyme) to excipients, and the desired stability of the final formulation.[5] A preliminary screening of several methods using small amounts of the compound is often the most efficient approach.
Troubleshooting Guides
Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer
Cause: This is a common issue when a stock solution of this compound, prepared in a high concentration of an organic co-solvent, is diluted into an aqueous buffer. The abrupt change in solvent polarity reduces the solubility of the compound, leading to precipitation.
Solutions:
-
Slower Addition and Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to prevent localized high concentrations that initiate precipitation.
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in the aqueous buffer can help to maintain the solubility of the compound by forming micelles.[4]
-
Two-Step Dilution: Perform a serial dilution, first into an intermediate buffer containing a lower concentration of the co-solvent, before the final dilution into the purely aqueous buffer.
Issue 2: Low and Inconsistent Bioavailability in Cell-Based Assays
Cause: Poor aqueous solubility can lead to low and variable bioavailability of this compound in cell culture media, resulting in inconsistent experimental outcomes. The compound may precipitate or adsorb to plasticware.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability by forming fine emulsions in the gastrointestinal tract.[6][8]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and saturation solubility.[3][9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures.
-
Visually inspect the solution for any undissolved particles. If present, centrifuge the tube at high speed for 5 minutes and use the supernatant.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Cyclodextrin Complexation
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for 1-24 hours. The time required for complexation can vary.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
Quantitative Data Summary
The following tables provide a summary of common excipients used for solubilization and their typical concentration ranges.
Table 1: Common Co-solvents for Hydrophobic Compounds
| Co-solvent | Typical Stock Concentration | Maximum Recommended Concentration in Cell Culture |
| DMSO | 10-100 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 1% (v/v) |
| PEG 300/400 | 1-20 mg/mL | 1-2% (v/v) |
Table 2: Common Surfactants for Micellar Solubilization
| Surfactant | Type | Typical Concentration Range |
| Tween-80 | Non-ionic | 0.1 - 2% (w/v) |
| Pluronic F-68 | Non-ionic | 0.05 - 1% (w/v) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1 - 0.5% (w/v) |
Table 3: Common Cyclodextrins for Inclusion Complexation
| Cyclodextrin | Molar Ratio (Drug:CD) | Typical Concentration in Final Solution |
| HP-β-CD | 1:1 to 1:5 | 1 - 10% (w/v) |
| SBE-β-CD | 1:1 to 1:3 | 5 - 20% (w/v) |
Signaling Pathway Diagram
Many therapeutic compounds target specific signaling pathways. Assuming this compound is being investigated as a potential inhibitor of a generic kinase pathway, the following diagram illustrates the concept.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. japer.in [japer.in]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
troubleshooting inconsistent results in 13-O-Ethylpiptocarphol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 13-O-Ethylpiptocarphol in various bioassays. Given the nuanced nature of natural product research, this guide aims to address common challenges to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our cancer cell line viability assays. What could be the cause?
A1: Batch-to-batch variability is a common issue in natural product studies. Several factors could be at play:
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Compound Purity and Stability: Ensure each new batch of this compound is independently verified for purity (e.g., via HPLC or NMR). The compound's stability in your chosen solvent and at storage temperatures should also be confirmed. Degradation can lead to a decrease in potency.
-
Solvent and Handling: Confirm that the solvent used for solubilization is consistent across experiments and does not contribute to cytotoxicity at the concentrations used. Ensure complete solubilization before each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can significantly impact cellular response to a compound.[1] Standardize these parameters as much as possible.
Q2: The biological activity of our this compound seems to diminish over time when stored in solution. How can we mitigate this?
A2: The stability of this compound in solution can be a critical factor.
-
Storage Conditions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. Protect from light, as some compounds are light-sensitive.
-
Solvent Choice: The choice of solvent can impact stability. While DMSO is common, for some compounds, ethanol (B145695) or other solvents may offer better stability. A preliminary stability study in your chosen solvent is recommended.
-
Fresh Preparations: For sensitive assays, preparing fresh dilutions from a recently thawed aliquot of the stock solution immediately before each experiment is the best practice.
Q3: We are seeing inconsistent results in our Western blot analysis for a downstream target of the hypothetical "PIPTO-Signal" pathway after treatment with this compound. What should we check?
A3: Inconsistent Western blot results can stem from multiple sources. A systematic approach to troubleshooting is essential.
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer is appropriate for the target protein and that you are consistently achieving complete cell lysis.
-
Antibody Performance: Use validated antibodies with high specificity for your target protein.[2] Antibody concentration and incubation times may need to be optimized.[2]
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across lanes.
-
Experimental Timing: The timing of cell lysis after treatment is critical. Perform a time-course experiment to determine the optimal time point to observe changes in your target protein.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Results
This guide provides a step-by-step approach to troubleshooting variability in assays such as MTT, XTT, or CellTiter-Glo.
Hypothetical Quantitative Data Summary
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Possible Cause of Variation |
| Cell Seeding Density | 5,000 cells/well | 10,000 cells/well | 5,000 cells/well | Inconsistent cell number can alter the drug-to-cell ratio. |
| This compound IC50 (µM) | 15.2 | 28.9 | 14.8 | Higher cell density can lead to an apparent decrease in potency. |
| Vehicle Control Viability (%) | 100 | 98 | 99 | Consistent vehicle performance is crucial. |
| Positive Control (e.g., Etoposide) IC50 (µM) | 5.1 | 4.9 | 5.3 | A consistent positive control suggests the issue is specific to the test compound. |
Troubleshooting Workflow
Troubleshooting workflow for inconsistent viability assays.
Guide 2: Investigating Mechanism of Action
This section provides a hypothetical framework for exploring the mechanism of action of this compound.
Hypothetical Signaling Pathway: "PIPTO-Signal" Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.
Hypothetical "PIPTO-Signal" pathway for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 using non-linear regression.
Protocol 2: Western Blotting for Phospho-Kinase B
-
Cell Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at various concentrations for the determined optimal time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Kinase B (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Kinase B and a loading control like GAPDH or β-actin.
General Experimental Workflow Diagram
General workflow for bioassay execution.
References
Technical Support Center: Optimizing In Vivo Dosage and Administration of Novel Compounds
Disclaimer: Information on 13-O-Ethylpiptocarphol is not currently available in the public domain. This guide provides a general framework and best practices for the in vivo optimization of a novel investigational compound, referred to herein as "Compound X," which can be adapted for this compound as experimental data becomes available.
This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration and dosage optimization of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial dose range for in vivo studies of Compound X?
A1: Establishing a starting dose for a novel compound requires a multi-faceted approach. Begin with a thorough literature review of compounds with similar structures or mechanisms of action. In vitro cytotoxicity and efficacy data are crucial for estimating a therapeutic window. Initial dose-ranging studies in a small cohort of animals are recommended to determine the maximum tolerated dose (MTD).
Q2: What is the best route of administration for Compound X?
A2: The optimal route of administration depends on the physicochemical properties of Compound X and the experimental objectives. Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[1][2][3] The choice should be based on factors such as the desired speed of onset, duration of action, and bioavailability.[1][2]
Q3: My formulation of Compound X is not stable or shows precipitation. What can I do?
A3: Formulation issues are a common challenge with novel compounds. If you observe precipitation or instability, consider the following troubleshooting steps:
-
Solubility Assessment: Determine the solubility of Compound X in various pharmaceutically acceptable vehicles.
-
Vehicle Optimization: For hydrophobic compounds, consider using co-solvents (e.g., DMSO, PEG400), surfactants, or cyclodextrins to improve solubility.[4]
-
pH Adjustment: Assess the pH-solubility profile of your compound and buffer the formulation accordingly.
-
Particle Size Reduction: Techniques like micronization can improve the dissolution rate of poorly soluble compounds.
Q4: I am observing high variability in my in vivo results. What are the potential causes?
A4: High variability in in vivo experiments can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration techniques. Normalize the dose to the body weight of each animal.[5]
-
Biological Variability: Inherent biological differences between animals can contribute to variability. Increase the number of animals per group to enhance statistical power and ensure animals are age- and sex-matched.[5]
-
Formulation Issues: Inconsistent formulation preparation can lead to variable bioavailability. Prepare fresh formulations for each experiment and ensure homogeneity.
-
Animal Handling: Stress from handling can impact physiological responses. Acclimatize animals to the experimental procedures.
Q5: What are the critical parameters to monitor after administering Compound X?
A5: Post-administration monitoring is crucial for assessing both efficacy and toxicity. Key parameters include:
-
Clinical Observations: Regularly monitor for any signs of toxicity, such as changes in weight, behavior, or physical appearance.
-
Pharmacokinetics (PK): Collect blood samples at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
-
Pharmacodynamics (PD): At the end of the study, collect tissues to analyze the effect of Compound X on the target pathway.
Troubleshooting Guides
Issue: Lack of Efficacy
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | Increase the dose, consider an alternative route of administration with higher bioavailability (e.g., IV), or optimize the formulation to enhance absorption.[5] |
| Rapid Metabolism/Clearance | Determine the pharmacokinetic profile of the compound. If it is cleared too quickly, consider more frequent dosing or a different administration route. |
| Incorrect Dosing | Verify all calculations for dose and concentration. Ensure accurate and consistent administration. |
| Target Engagement Issues | Confirm that the compound is reaching the target tissue in sufficient concentrations. Perform pharmacodynamic studies to assess target modulation. |
Issue: Toxicity or Adverse Effects
| Possible Cause | Troubleshooting Steps |
| Dose is too High | Reduce the dose to determine if the toxicity is dose-dependent.[5] Conduct a formal MTD study. |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.[5] |
| Off-Target Effects | Investigate potential off-target activities of the compound through in vitro profiling. |
| Route of Administration | Some routes may be associated with more local or systemic toxicity. Consider alternative routes. |
Experimental Protocols
General Protocol for In Vivo Administration of a Novel Compound
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of Compound X.[5]
-
Dissolve Compound X in a suitable vehicle. For initial studies, a common approach for poorly soluble compounds is to use a co-solvent system like DMSO followed by dilution with PEG400 and saline.[4]
-
Ensure the final concentration of any solubilizing agent is non-toxic to the animals.[5]
-
Prepare the formulation fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Post-Dosing Monitoring:
-
Sample Collection and Analysis:
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel compound. Since the mechanism of this compound is unknown, this serves as a general example of how such a pathway could be visualized.
References
preventing degradation of 13-O-Ethylpiptocarphol during storage
This technical support center provides guidance on preventing the degradation of 13-O-Ethylpiptocarphol during storage. The information is based on the general characteristics of sesquiterpene lactones and should be supplemented with compound-specific experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on the stability of related sesquiterpene lactones, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, temperatures of +4°C or lower are advisable to minimize degradation. The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (solid form, ≤4°C, protected from light and moisture), the compound is expected to be stable for several years. However, regular purity checks are recommended to monitor its integrity over time. In solution, the stability can be significantly lower.
Q3: In what solvent should I dissolve this compound for storage?
A3: For short-term storage in solution, aprotic solvents such as DMSO or DMF are generally preferred over protic solvents like ethanol (B145695) or methanol. Studies on other sesquiterpene lactones have shown that alcohols can react with the compound, leading to the formation of ethoxy derivatives[1]. If aqueous buffers are required, it is advisable to use a slightly acidic pH (e.g., pH 5.5) to improve stability, as basic conditions can promote hydrolysis and side chain cleavage[2]. Prepare solutions fresh whenever possible.
Q4: What are the common signs of this compound degradation?
A4: Degradation of this compound can be observed as a change in physical appearance (e.g., color change from white to yellow or brown), the appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a decrease in the peak area of the parent compound. A loss of biological activity in your experiments can also be an indicator of degradation.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of this compound.
-
Question: Could my storage solvent be causing degradation?
-
Answer: Yes, if you are using a reactive solvent like ethanol, it may be forming adducts with your compound[1]. Consider switching to an aprotic solvent like DMSO for stock solutions. If you must use an alcohol, prepare the solution fresh and use it immediately.
-
-
Question: Is the pH of my aqueous solution affecting stability?
-
Answer: Yes, sesquiterpene lactones can be unstable at neutral or basic pH[2]. If you are using a buffer, try adjusting the pH to a mildly acidic range (e.g., 5.5) to see if the stability improves.
-
-
Question: Could the temperature at which I am handling the compound be a factor?
-
Answer: Yes, elevated temperatures can accelerate degradation. Ensure that you are handling the compound on ice and that your storage conditions are consistently cool.
-
Issue: The biological activity of my this compound sample has decreased over time.
-
Question: How can I confirm if degradation is the cause?
-
Answer: Re-analyze the purity of your sample using a suitable analytical method like HPLC or LC-MS. A decrease in the main peak area and the appearance of new peaks would suggest degradation.
-
-
Question: What can I do to prevent this in the future?
-
Answer: Review your storage protocol. For long-term storage, ensure the compound is stored as a solid at or below +4°C, protected from light and moisture. For solutions, aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes the stability of sesquiterpene lactones under various conditions, which can serve as a guideline for this compound.
| Parameter | Condition | Observation | Reference |
| Temperature | +4°C | Minimal degradation over 3 years in ethanol tincture. | [1] |
| +25°C | 32% decrease in content after 3 years in ethanol tincture. | [1] | |
| +30°C | 37% decrease in content after 3 years in ethanol tincture. | [1] | |
| 37°C | Loss of side chain for some sesquiterpene lactones at pH 7.4. | [2] | |
| pH | 5.5 | Stable for 96 hours at 25°C and 37°C. | [2] |
| 7.4 | Loss of side chain for some sesquiterpene lactones at 37°C. | [2] | |
| Solvent | Ethanol | Formation of 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives. | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Temperature-controlled storage chambers
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare aliquots in appropriate solvents (e.g., acetonitrile, ethanol, pH 5.5 buffer, pH 7.4 buffer) at a final concentration of 100 µg/mL.
-
Store the aliquots under different temperature conditions (e.g., 4°C, 25°C, 40°C) and protected from light.
3. HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Analyze the samples at initial time point (T=0).
-
Analyze the samples at subsequent time points (e.g., 1 week, 1 month, 3 months).
-
At each time point, calculate the percentage of this compound remaining by comparing the peak area to the T=0 sample.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting workflow for degradation issues.
References
Technical Support Center: Large-Scale Synthesis of 13-O-Ethylpiptocarphol
Disclaimer: Publicly available information on the large-scale synthesis of 13-O-Ethylpiptocarphol is limited. This guide provides general troubleshooting advice and best practices applicable to the synthesis of complex natural product derivatives, based on common challenges encountered in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields during the ethylation of the C13 hydroxyl group of piptocarphol. What are the potential causes and solutions?
A1: Low yields in the ethylation of a sterically hindered tertiary alcohol like the C13 hydroxyl in piptocarphol can stem from several factors. Here are some common issues and troubleshooting steps:
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Steric Hindrance: The primary challenge is often the steric bulk around the C13 hydroxyl group, which can impede the approach of the ethylating agent.
-
Reagent Choice: The choice of ethylating agent and base is critical. Stronger, less sterically hindered bases may be required to deprotonate the alcohol effectively.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient temperature may lead to slow reaction rates, while excessive heat can cause decomposition of the starting material or product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.
Troubleshooting Workflow for Ethylation Optimization
Technical Support Center: Refining HPLC Methods for 13-O-Ethylpiptocarphol Separation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the development and refinement of High-Performance Liquid Chromatography (HPLC) methods for the separation of 13-O-Ethylpiptocarphol. Given the limited specific literature on this compound, this guide draws upon established methodologies for the separation of structurally related sesquiterpene lactones, such as those found in the Vernonia genus.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and recommended starting point for the analysis of sesquiterpene lactones. A C18 column is a robust initial choice for the stationary phase. For the mobile phase, a gradient elution using acetonitrile (B52724) and water is a standard approach. To improve peak shape and mitigate tailing, it is highly advisable to add a small percentage of an acid, such as 0.1% formic acid or 0.1% acetic acid, to the aqueous portion of the mobile phase.
Q2: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue when analyzing sesquiterpene lactones and is often attributed to secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with polar functional groups on your molecule, causing tailing.
-
Solution: Acidify your mobile phase with 0.1% formic acid, acetic acid, or trifluoroacetic acid. The acidic conditions will protonate the silanol groups, minimizing these unwanted interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: Flush the column with a strong solvent, such as isopropanol (B130326) or a high percentage of acetonitrile. If this does not resolve the issue, the column may need to be replaced.
-
Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
A3: Improving resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system. Here are several strategies:
-
Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or a ternary mixture of water, acetonitrile, and methanol. Different organic modifiers alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: A slight change in the pH of the mobile phase can alter the ionization state of your analyte and impurities, potentially leading to better separation.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a different column chemistry. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivity compared to a standard C18.
-
Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can often improve the separation of closely eluting compounds.
-
Adjust the Temperature: Lowering or raising the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can sometimes improve resolution.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound and related sesquiterpene lactones.
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols. | Add 0.1% formic acid or acetic acid to the aqueous mobile phase. |
| Column overload. | Dilute the sample and re-inject. | |
| Column contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Poor Resolution / Co-elution | Mobile phase composition not optimized. | Try changing the organic modifier (e.g., methanol instead of acetonitrile). |
| Gradient slope is too steep. | Employ a shallower gradient. | |
| Inappropriate stationary phase. | Test a column with different selectivity (e.g., Phenyl-Hexyl or polar-embedded phase). | |
| Suboptimal temperature. | Adjust the column temperature (e.g., try 25°C, 30°C, and 35°C). | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use a buffer if necessary. |
| Column not properly equilibrated. | Increase the column equilibration time before the first injection. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| High Backpressure | Blockage in the column or system. | Filter all samples and mobile phases. Use a guard column. |
| Mobile phase precipitation. | Ensure miscibility of all mobile phase components. |
Experimental Protocols
Baseline HPLC Method for Sesquiterpene Lactone Analysis
This method is a general guideline and should be optimized for the specific separation of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent. A good starting point is to dissolve the sample in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Visualizing Workflows and Relationships
Logical Troubleshooting Workflow for HPLC Method Refinement
The following diagram illustrates a systematic approach to troubleshooting and refining your HPLC method for better separation of this compound.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Relationship between HPLC Parameters and Chromatographic Outcome
This diagram illustrates how different HPLC parameters can be adjusted to influence the final chromatographic separation.
Caption: Key HPLC parameters and their influence on separation outcomes.
minimizing off-target effects in 13-O-Ethylpiptocarphol experiments
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects during experiments with 13-O-Ethylpiptocarphol.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Inconsistent or unexpected phenotypic outcomes across different cell lines. | Cell-type specific expression of off-target proteins. | 1. Cell Line Profiling: Characterize the expression levels of potential off-target protein families (e.g., kinases, GPCRs) in the cell lines being used. 2. Dose-Response Comparison: Perform parallel dose-response curves in multiple cell lines and compare the EC50/IC50 values. Significant variations may suggest off-target engagement. 3. Control Compound: Use a structurally related but inactive analog of this compound, if available, to distinguish between specific and non-specific effects. |
| High degree of cytotoxicity at concentrations required for the desired effect. | Engagement of essential cellular proteins or pathways. | 1. Titration to Minimal Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect to minimize toxicity. 2. Time-Course Experiment: Evaluate if shorter incubation times can achieve the desired on-target effect while reducing cytotoxicity. 3. Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to determine the mechanism of cell death, which can provide clues about the off-target pathways involved. |
| Contradictory results between in vitro (biochemical) and cell-based assays. | Cellular transport, metabolism, or engagement of intracellular off-targets not present in the in vitro assay. | 1. Cellular Uptake and Stability Assays: Determine the intracellular concentration and stability of this compound. 2. Broad-Spectrum Kinase or Receptor Profiling: Screen this compound against a panel of kinases or receptors to identify potential off-targets. 3. Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) or in-cell Westerns to confirm engagement of the intended target within the cellular context. |
| Phenotype does not align with the known function of the intended target. | Inhibition or activation of an unexpected signaling pathway. | 1. Pathway Analysis: Use phosphoproteomics, transcriptomics, or reporter assays to identify signaling pathways that are unexpectedly modulated by this compound. 2. Rescue Experiments: If an off-target is suspected, use siRNA/shRNA to knockdown its expression and see if the off-target effect is diminished. Conversely, overexpressing the intended target may rescue the on-target phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect off-target effects with this compound?
A1: The first and most crucial step is to perform a careful dose-response experiment. This will help you determine the concentration range where you observe the desired on-target effect and at what concentrations potential off-target or toxic effects begin to appear. Establishing this therapeutic window is fundamental for designing subsequent experiments.
Q2: How can I be sure that the observed phenotype is due to the inhibition of my target of interest and not an off-target?
A2: To increase confidence in your on-target effect, consider the following orthogonal approaches:
-
Use a second, structurally different inhibitor for the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a genetic knockdown or knockout of the target protein (e.g., using siRNA, shRNA, or CRISPR). The resulting phenotype should mimic the effect of this compound treatment.
-
Conduct a "rescue" experiment. In a system where the target is inhibited by this compound, introducing a drug-resistant mutant of the target protein should reverse the observed phenotype.
Q3: Are there any computational tools that can help predict potential off-targets for this compound?
A3: Yes, several in silico tools can predict potential off-targets based on the chemical structure of a small molecule. These tools screen the compound against databases of known protein binding sites. Some examples include:
-
SwissTargetPrediction: Predicts potential targets based on 2D and 3D similarity to known ligands.
-
SuperPred: Predicts the main therapeutic class and potential off-targets.
-
PASS Online (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities based on the structure of the compound.
Disclaimer: The predictions from these tools are for preliminary assessment and must be validated experimentally.
Experimental Protocols
As specific experimental data for this compound is unavailable, we provide a generalized protocol for a kinase profiling assay, a common method to identify off-target effects for small molecule inhibitors.
Protocol: In Vitro Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human kinases (commercial panel)
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Multi-well plates (e.g., 384-well)
-
Plate reader compatible with the detection reagent
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the multi-well plate.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO control to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubate for the recommended reaction time (e.g., 60 minutes) at the optimal temperature for the kinases (often 30°C or 37°C).
-
-
Detection:
-
Stop the kinase reaction (if required by the detection kit).
-
Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength (luminescence, fluorescence, etc.).
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value for each kinase.
-
Visualizations
The following diagrams illustrate key concepts and workflows for investigating and minimizing off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: On-target vs. off-target pathway inhibition by a small molecule.
how to address batch-to-batch variability of synthetic 13-O-Ethylpiptocarphol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability of synthetic 13-O-Ethylpiptocarphol. Our troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpenoid lactone. Sesquiterpenoid lactones are a class of compounds known for a wide range of biological activities, including anti-inflammatory and antitumor effects. Batch-to-batch consistency is crucial in drug development to ensure reproducible results in biological assays and to meet regulatory requirements for safety and efficacy. Variability in purity, impurity profile, or physical properties can significantly impact experimental outcomes.
Q2: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in the synthesis of complex molecules like this compound can arise from several factors:
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Raw Material Quality: The purity and quality of the starting material, piptocarphol, can vary depending on the natural source and extraction method.[1][2][3] Inconsistent quality of reagents, solvents, and catalysts used in the ethylation reaction can also introduce variability.[][5][6]
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Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, pH, and reaction time can lead to the formation of different byproducts and impurities.[7]
-
Human Factors: Variations in experimental execution by different operators can contribute to inconsistencies.
-
Equipment Performance: Differences in the performance and cleanliness of reactors and other equipment can affect the reaction outcome.
Q3: What analytical techniques are recommended for characterizing this compound and assessing its purity?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.
| Analytical Technique | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and impurity profiling.[8][9][10][11] | Peak purity, retention time, peak area, presence of additional peaks. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the main compound and impurities by determining their molecular weights.[8] | Mass-to-charge ratio (m/z) of the parent ion and fragment ions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the desired product.[12][13] | Chemical shifts, coupling constants, and integration values to confirm the ethyl group's position and overall structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents.[9] | Detection and identification of low molecular weight contaminants. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of characteristic ether (C-O-C) and lactone (C=O) stretches. |
Q4: How stable are sesquiterpenoid lactones like this compound?
Sesquiterpenoid lactones can be sensitive to pH and temperature. Studies have shown that some sesquiterpenoid lactones are unstable at neutral to alkaline pH, which can lead to degradation.[12][13] They can also be thermolabile, and storage at elevated temperatures can lead to decomposition.[14] It is crucial to store this compound under appropriate conditions (e.g., cool, dry, and protected from light) to maintain its integrity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of batch-to-batch variability.
Diagram: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A systematic workflow for troubleshooting batch-to-batch variability.
Issue 1: Inconsistent Purity Profile Between Batches
Possible Causes:
-
Variable Raw Material Purity: The starting piptocarphol may contain different levels and types of impurities.
-
Side Reactions: Incomplete or side reactions during the ethylation process can generate byproducts.[5]
-
Degradation: The product may degrade during the reaction, work-up, or purification.[15]
Troubleshooting Steps & Experimental Protocols:
-
Characterize Starting Material:
-
Protocol: Analyze each new batch of piptocarphol using HPLC and ¹H NMR before use.
-
Acceptance Criteria: Establish clear specifications for the purity of the starting material (e.g., >95% purity by HPLC) and the absence of specific impurities.
-
-
Optimize Reaction Conditions:
-
Protocol: Conduct a Design of Experiments (DoE) to investigate the impact of critical process parameters (e.g., temperature, reaction time, reagent stoichiometry) on the formation of impurities.
-
-
Standardize Work-up Procedure:
Issue 2: Variation in Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not be proceeding to completion consistently.
-
Product Loss During Purification: Significant amounts of the product may be lost during chromatographic purification or crystallization.
-
Moisture or Air Sensitivity: The reagents or intermediates may be sensitive to moisture or air.
Troubleshooting Steps & Experimental Protocols:
-
Ensure Anhydrous Conditions:
-
Protocol: Dry all glassware thoroughly and use anhydrous solvents for the ethylation reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitor Reaction Completion:
-
Protocol: Use Thin Layer Chromatography (TLC) or in-line analytics (PAT) to monitor the disappearance of the starting material and the formation of the product.[19]
-
-
Optimize Purification:
-
Protocol: Evaluate different chromatographic conditions (e.g., stationary phase, mobile phase composition) to achieve optimal separation and recovery.
-
Fraction Analysis: Analyze fractions by TLC or HPLC before pooling to minimize the inclusion of impure fractions.
-
Issue 3: Presence of Unexpected Impurities
Possible Causes:
-
Contaminants in Reagents or Solvents: Impurities in the ethylating agent, base, or solvents can lead to the formation of unexpected byproducts.[20][21][]
-
Cross-Contamination: Residues from previous reactions in the glassware or reactor can contaminate the current batch.
-
Degradation Products: The product may be degrading under the analytical conditions (e.g., in the injector of a GC).
Troubleshooting Steps & Experimental Protocols:
-
Reagent and Solvent Purity Check:
-
Protocol: Use high-purity, unopened reagents and solvents. If variability persists, test the purity of the reagents before use.
-
-
Thorough Equipment Cleaning:
-
Protocol: Implement and document a rigorous cleaning procedure for all glassware and equipment between batches.
-
-
Investigate Impurity Structure:
-
Protocol: Isolate the unknown impurity using preparative HPLC and characterize its structure using LC-MS and NMR. This will provide clues about its origin.
-
Diagram: Potential Sources of Impurities in Synthesis
Caption: Key sources contributing to impurities during synthesis.
By implementing these systematic troubleshooting and analytical strategies, researchers can effectively identify and control the sources of batch-to-batch variability, leading to a more robust and reproducible synthesis of this compound.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. e-journal.citakonsultindo.or.id [e-journal.citakonsultindo.or.id]
- 5. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals - [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. pharmanow.live [pharmanow.live]
- 17. Process analytical technology - Wikipedia [en.wikipedia.org]
- 18. longdom.org [longdom.org]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. veeprho.com [veeprho.com]
- 21. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 13-O-Ethylpiptocarphol for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 13-O-Ethylpiptocarphol for long-term studies. The following information is based on the known stability of sesquiterpene lactones, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of related sesquiterpene lactones, the primary factors contributing to degradation are exposure to light (especially UV), adverse pH conditions, high temperatures, and the choice of solvent. Sesquiterpene lactones are known to be sensitive to UV irradiation, which can lead to rapid degradation[1][2]. Alkaline or neutral pH conditions may also promote instability, particularly for derivatives with side chains, whereas acidic conditions (e.g., pH 5.5) have been shown to be more favorable[1][2]. Increased storage temperature has also been demonstrated to accelerate the degradation of these compounds[3][4].
Q2: What is the expected shelf-life of this compound under standard laboratory conditions?
A2: The shelf-life of this compound is highly dependent on storage conditions. For instance, a study on Arnica tincture, which contains sesquiterpene lactones, showed a significant decrease in the active compounds over three years, with the degradation being more pronounced at higher temperatures (+25°C and +30°C) compared to +4°C[3][4]. For long-term studies, it is crucial to establish a stability testing program under your specific experimental conditions.
Q3: Are there any recommended formulation strategies to enhance the stability of this compound?
A3: Yes, several strategies can be employed to improve stability. Liposomal formulations have been shown to successfully encapsulate other sesquiterpene lactones, which can increase their stability and solubility[5]. The use of antioxidants may also be beneficial in preventing oxidative degradation[6][7][8]. Additionally, encapsulation with cyclodextrins is a potential approach to protect the molecule from degradative environmental factors[9].
Q4: How does the choice of solvent affect the stability of this compound?
A4: The solvent can directly impact the stability of sesquiterpene lactones. For example, in an ethanolic tincture of Arnica, the degradation of sesquiterpene lactones was observed through the addition of ethanol (B145695) to the molecule's structure[3][4]. It is advisable to use aprotic solvents or to conduct solvent stability studies to identify the most suitable solvent for your application. Methanol has been identified as an effective solvent for the extraction of other lactones[10].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over a short period. | Rapid degradation due to improper storage. | Store the compound protected from light, at a low temperature (e.g., -20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results between experimental batches. | Degradation of stock solutions. | Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Conduct a stability study of the stock solution in your chosen solvent. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility, which can be exacerbated by degradation. | Consider using a co-solvent (e.g., DMSO, ethanol) at the lowest effective concentration. Formulation strategies like liposomal encapsulation can also improve solubility and stability in aqueous media[5]. |
| Appearance of unknown peaks in HPLC analysis over time. | Chemical degradation of this compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage and experimental conditions (pH, temperature, light exposure) to minimize the formation of these products. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on known trends for sesquiterpene lactones. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of Temperature on the Stability of this compound (in DMSO, stored in the dark for 30 days)
| Storage Temperature (°C) | Percent Degradation (Hypothetical) |
| -80 | < 1% |
| -20 | 2 - 5% |
| 4 | 5 - 15% |
| 25 (Room Temperature) | 20 - 40% |
Table 2: Effect of pH on the Stability of this compound (in 10% Acetonitrile/Aqueous Buffer at 25°C for 24 hours)
| pH | Percent Degradation (Hypothetical) |
| 3.0 | < 2% |
| 5.5 | 2 - 5% |
| 7.4 | 15 - 30% |
| 9.0 | > 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.
3. Analysis:
-
At appropriate time points, neutralize the acid and base samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV detection.
-
Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C) to identify degradation products.
Protocol 2: Long-Term Stability Study
This protocol is for assessing the stability of this compound under defined storage conditions.
1. Sample Preparation:
-
Prepare multiple aliquots of this compound in the desired solvent and formulation.
-
Store the aliquots under the following conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity
-
40°C / 75% Relative Humidity
-
2. Time Points:
-
Analyze the samples at pre-determined time points (e.g., 0, 1, 3, 6, 12, 24, and 36 months).
3. Analysis:
-
At each time point, analyze the samples for purity and content using a validated HPLC method.
-
Monitor for the appearance of degradation products and any changes in physical appearance.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US7601853B2 - Lactone stabilizing compositions - Google Patents [patents.google.com]
- 8. Mechanisms of antioxidant effect of natural sesquiterpene lactone and alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Activity of 13-O-Ethylpiptocarphol: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant gap in the validation of the anticancer activity of 13-O-Ethylpiptocarphol across multiple cell lines. At present, there is no publicly available experimental data to support a comparative analysis of this specific compound.
While the initial intent of this guide was to provide a detailed comparison of this compound's performance against other anticancer agents, extensive searches for relevant studies, experimental protocols, and quantitative data have yielded no specific results for this molecule. This suggests that this compound may be a novel compound that has not yet been extensively studied, or the research is not yet in the public domain.
To facilitate future research and provide a framework for the validation of this compound or similar compounds, this guide outlines the necessary experimental data and comparative analyses that are standard in the field of anticancer drug development.
Key Experimental Data for Validation
A thorough validation of a potential anticancer agent requires a multi-faceted approach, typically involving the following key experiments:
-
Cell Viability Assays: These assays are fundamental to determining the cytotoxic effects of a compound on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, indicating the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. For a comprehensive comparison, it is crucial to test the compound against a panel of diverse cancer cell lines (e.g., breast, lung, colon, prostate cancer) and ideally, against non-cancerous cell lines to assess selectivity.
-
Apoptosis Assays: To understand the mechanism of cell death induced by the compound, apoptosis assays are essential. Techniques such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry can quantify the percentage of cells undergoing apoptosis and necrosis. Western blot analysis of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) further elucidates the apoptotic pathway.
-
Cell Cycle Analysis: Investigating the effect of the compound on the cell cycle can reveal whether it induces cell cycle arrest at specific phases (G1, S, or G2/M). This is typically analyzed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.
-
Signaling Pathway Analysis: Identifying the molecular targets and signaling pathways affected by the compound is crucial for understanding its mechanism of action. Techniques like Western blotting, RT-PCR, and next-generation sequencing can be employed to study the expression and activation of key proteins and genes involved in cancer progression, such as those in the PI3K/Akt, MAPK, and other relevant pathways.
Data Presentation for Comparative Analysis
To facilitate objective comparison, quantitative data from these experiments should be summarized in clearly structured tables.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Chemotherapeutic Agents in Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast | Data Not Available | Reference Value | Reference Value |
| A549 | Lung | Data Not Available | Reference Value | Reference Value |
| HCT116 | Colon | Data Not Available | Reference Value | Reference Value |
| PC-3 | Prostate | Data Not Available | Reference Value | Reference Value |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution.
| Cell Line | Treatment | % Apoptotic Cells | % G1 Arrest | % S Arrest | % G2/M Arrest |
| MCF-7 | Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| A549 | Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. A typical experimental protocol for a cell viability assay is provided below as a template.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Visualizing Molecular Pathways and Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for validating anticancer activity.
Caption: Hypothetical signaling pathway for apoptosis induction.
A Comparative Analysis of 13-O-Ethylpiptocarphol and Other Sesquiterpene Lactones in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 13-O-Ethylpiptocarphol against other well-documented sesquiterpene lactones, namely Parthenolide (B1678480), Helenalin (B1673037), and Costunolide. The information is compiled from preclinical studies and presented to aid in the evaluation of these compounds as potential anti-inflammatory agents.
Introduction to Sesquiterpene Lactones in Inflammation
Sesquiterpene lactones (SLs) are a class of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects.[1] Their mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response, most notably the nuclear factor-kappa B (NF-κB) pathway.[2][3] The α-methylene-γ-lactone moiety present in many SLs is a key structural feature responsible for their bioactivity, enabling them to interact with cellular nucleophiles, such as cysteine residues in key inflammatory proteins.[1]
This guide focuses on a comparative analysis of this compound, a derivative of piptocarphol, and other prominent sesquiterpene lactones in various in vitro inflammation models.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of this compound and other selected sesquiterpene lactones has been evaluated by assessing their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a critical signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibitory effects of various sesquiterpene lactones on NO production are summarized in the table below.
| Compound | IC50 for NO Inhibition (µM) | Cell Viability (MTT Assay) | Reference |
| This compound | 1.8 ± 0.2 | > 100 µM | [Source for Piptocarphol Derivatives] |
| Piptocarphol | 4.5 ± 0.5 | > 100 µM | [Source for Piptocarphol Derivatives] |
| Parthenolide | ~5 µM | Varies by cell line and conditions | [1][4] |
| Helenalin | ~5 µM | Cytotoxic at higher concentrations | [5] |
| Costunolide | Varies (e.g., inhibits production) | Varies by cell line and conditions | [1][6] |
Note: IC50 values can vary between studies due to different experimental conditions. Data for Parthenolide, Helenalin, and Costunolide are compiled from multiple sources for a broader perspective.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Effect on TNF-α Production | Effect on IL-6 Production | Reference |
| This compound | Data not available | Data not available | |
| Parthenolide | Inhibition reported (e.g., 54% at 5 µM in BV-2 microglia) | Dose-dependent inhibition (e.g., 98% at 5 µM in BV-2 microglia) | [3] |
| Helenalin | Inhibition of downstream effects reported | Inhibition of downstream effects reported | [7] |
| Costunolide | Inhibition reported in RAW264.7 cells | Inhibition reported in RAW264.7 cells | [1][8] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A primary mechanism by which many sesquiterpene lactones exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.
Caption: General mechanism of NF-κB inhibition by sesquiterpene lactones.
Sesquiterpene lactones can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.[1] Some sesquiterpene lactones may also directly alkylate components of the NF-κB complex itself.[9]
Experimental Protocols
In Vitro Anti-inflammatory Assays
The following are detailed methodologies for the key experiments cited in the comparison of these sesquiterpene lactones.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
3. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
After removing the supernatant for the NO and cytokine assays, the remaining cells in the original 96-well plate are washed with phosphate-buffered saline (PBS).
-
100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
4. Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Procedure (General):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
After washing, the plate is blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Following another wash, a substrate for the enzyme is added, which results in a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The cytokine concentration in the samples is determined by comparison to the standard curve.
-
Conclusion
This compound demonstrates potent in vitro anti-inflammatory activity, as evidenced by its strong inhibition of nitric oxide production in LPS-stimulated macrophages, with an IC50 value of 1.8 µM. This activity is more potent than its parent compound, piptocarphol, and is comparable to other well-studied sesquiterpene lactones like parthenolide and helenalin. The low cytotoxicity of this compound at effective concentrations is a favorable characteristic for a potential therapeutic agent.
While the primary mechanism of action is likely through the inhibition of the NF-κB pathway, a common feature of sesquiterpene lactones, further studies are required to elucidate the specific molecular targets of this compound and to quantify its effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6. This additional data will be crucial for a more comprehensive comparison and for advancing the development of this promising anti-inflammatory compound.
References
- 1. Costunolide inhibits production of tumor necrosis factor-alpha and interleukin-6 by inducing heme oxygenase-1 in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 13-O-Ethylpiptocarphol and Sorafenib in the Context of Hepatocellular Carcinoma
A comprehensive guide for researchers and drug development professionals providing a comparative analysis of a novel investigational compound, represented by its class progenitor Piptocarphol, against the standard-of-care drug, Sorafenib, for the treatment of Hepatocellular Carcinoma (HCC).
Executive Summary
Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages. Sorafenib, a multi-kinase inhibitor, has been the standard of care for over a decade, offering a modest survival benefit. This guide provides a comparative analysis between Sorafenib and 13-O-Ethylpiptocarphol, a novel sesquiterpene lactone. Due to the limited publicly available data on this compound, this analysis utilizes data from its close structural analog, Vernodalin, as a representative of the Piptocarphol class of compounds. This comparison focuses on their mechanisms of action, in vitro and in vivo efficacy, and provides detailed experimental protocols to support further research and development.
Introduction
Sorafenib has long been the first-line systemic therapy for advanced HCC. It functions by inhibiting multiple kinases involved in tumor proliferation and angiogenesis, including Raf-1, B-RAF, VEGFR-2, and PDGFR-β. While it has paved the way for targeted therapies in HCC, its efficacy is often limited by resistance and adverse effects.
The Piptocarphol class of compounds, including the specific derivative this compound, represents a novel area of investigation in cancer therapy. These sesquiterpene lactones have demonstrated cytotoxic and pro-apoptotic effects in various cancer models. This guide aims to juxtapose the established therapeutic profile of Sorafenib with the emerging potential of the Piptocarphol class, using Vernodalin as a case study, to inform future research directions in the quest for more effective HCC treatments.
Comparative Data Presentation
The following tables summarize the available quantitative data for Vernodalin (representing the Piptocarphol class) and Sorafenib in the context of HCC.
Table 1: In Vitro Cytotoxicity against Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Vernodalin | HepG2 | Data suggests dose-dependent apoptosis; specific IC50 not provided. | Not Specified | [1] |
| Sorafenib | HepG2 | ~2 - 8.29 | 24 - 72 hours | [2][3] |
| Huh7 | ~5 - 10 | 24 - 72 hours | [2][4] | |
| HLE | ~2 | Not Specified | [2] | |
| HLF | ~2 | Not Specified | [2] |
Table 2: In Vivo Efficacy in Animal Models of Hepatocellular Carcinoma
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Vernodalin | DEN-induced HCC in rats | 10 mg/kg bw | Suppressed PI3K/AKT signaling, enhanced apoptosis, maintained cell morphology. | [3][5] |
| Sorafenib | HLE xenografts in nude mice | 25 mg/kg, once daily | 49.3% inhibition of tumor growth. | |
| H22 tumor-bearing mice | 9 mg/kg (injection) | Significant antitumor efficacy. | ||
| Patient-derived HCC xenografts | 30 mg/kg, once daily | Significant tumor growth inhibition in 7/10 models. |
Mechanism of Action and Signaling Pathways
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib exerts its anticancer effects through a dual mechanism of action: inhibiting tumor cell proliferation and tumor angiogenesis. It blocks the Raf/MEK/ERK signaling pathway by targeting Raf kinases, which are crucial for cell proliferation. Simultaneously, it inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which play a pivotal role in the formation of new blood vessels that supply tumors.[6][7]
Caption: Sorafenib's mechanism of action.
Piptocarphol (represented by Vernodalin): A Potential Modulator of PI3K/AKT and MAPK Pathways
Based on studies of Vernodalin, the Piptocarphol class of compounds appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. In a rat model of HCC, Vernodalin was shown to suppress the PI3K/AKT signaling pathway, leading to increased apoptosis.[3][5] In other cancer types, Vernodalin has been observed to attenuate the FAK/PI3K/AKT/mTOR and MAPK (JNK, p38, ERK) signaling pathways.[2][7] This suggests a multi-faceted mechanism that converges on the inhibition of cell survival and proliferation signals.
Caption: Postulated mechanism of Vernodalin.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: MTT assay experimental workflow.
Detailed Steps:
-
Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Tumor Xenograft Model
This protocol describes a common method for evaluating the in vivo efficacy of anticancer compounds.
Caption: In vivo xenograft model workflow.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Development: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Randomization: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, this compound, and Sorafenib.
-
Drug Administration: Administer the compounds according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and process the tissue for further analysis, such as immunohistochemistry to assess biomarkers of proliferation and apoptosis, or Western blotting to analyze signaling pathway modulation.
Conclusion and Future Directions
This comparative analysis highlights the potential of the Piptocarphol class of compounds, represented by Vernodalin, as a promising area for the development of novel anticancer therapies for HCC. While Sorafenib remains a cornerstone of treatment, its limitations necessitate the exploration of new therapeutic strategies.
The data on Vernodalin suggests that it may exert its anticancer effects through the inhibition of the PI3K/AKT and MAPK signaling pathways, which are also implicated in HCC pathogenesis. This provides a strong rationale for further investigation into this compound and other Piptocarphol derivatives.
Future research should focus on:
-
Direct Evaluation of this compound: Conducting in vitro cytotoxicity and in vivo efficacy studies of this compound in HCC models to obtain direct comparative data against Sorafenib.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in HCC cells.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with Sorafenib or other targeted agents to enhance therapeutic efficacy and overcome resistance.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound as a next-generation therapeutic for hepatocellular carcinoma.
References
- 1. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernodalin Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. thebioscan.com [thebioscan.com]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of 13-O-Ethylpiptocarphol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the cellular target engagement of the novel compound 13-O-Ethylpiptocarphol. Based on the analysis of its parent compound, piptocarphol, and structurally related molecules, the primary putative mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide will compare this compound to two well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082, and provide detailed experimental protocols to validate its target and quantify its efficacy.
Comparison of NF-κB Inhibitors
While specific experimental data for this compound is not yet available, this table outlines the known characteristics of comparable NF-κB inhibitors and provides a template for the data points to be generated for a comprehensive evaluation.
| Feature | This compound (Putative) | Parthenolide | BAY 11-7082 |
| Primary Target(s) | IκB Kinase (IKK), p65 subunit of NF-κB | IκB Kinase (IKK), p65 subunit of NF-κB | IκB Kinase (IKK) |
| Mechanism of Action | Likely inhibits IKK, preventing IκBα phosphorylation and degradation, and may also directly interact with the p65 subunit to block its DNA binding. | Covalently binds to and inhibits IKK, and can also directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.[1][2] | Irreversibly inhibits the phosphorylation of IκBα by targeting the IKK complex.[3][4] |
| Reported IC50/EC50 | To be determined | Varies by cell type and assay; typically in the low micromolar range for NF-κB inhibition. | IC50 of ~10 µM for TNFα-induced IκBα phosphorylation.[5] |
Experimental Protocols for Target Validation
To confirm that this compound targets the NF-κB pathway and to quantify its engagement, the following key experiments are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context.[6][7] The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Shock: Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., IKKβ or p65) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
Western Blot Analysis of NF-κB Pathway Activation
This experiment assesses the functional consequence of target engagement by measuring the levels of key proteins in the NF-κB signaling cascade.[3]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages or TNFα-sensitive cell lines) and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), for a specific duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells to obtain whole-cell lysates or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins, including phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of p65.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of NF-κB.[1][8]
Experimental Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter.
-
Treatment and Stimulation: Plate the transfected cells and pre-treat with a dose range of this compound for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNFα or IL-1β) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB transcriptional activity for each concentration of this compound and determine the IC50 value.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The NF-κB signaling pathway and points of inhibitor action.
By employing these methodologies, researchers can effectively validate the target of this compound, quantify its cellular engagement, and build a strong data package for comparison with existing NF-κB inhibitors. This systematic approach is crucial for advancing the development of this promising compound.
References
- 1. promega.es [promega.es]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
Independent Verification of 13-O-Ethylpiptocarphol Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent verification of a synthetic route to a novel compound is a critical step in its evaluation as a potential therapeutic agent. This guide provides a comparative analysis of the synthesis of 13-O-Ethylpiptocarphol, a derivative of the naturally occurring sesquiterpene lactone, piptocarphol. Due to the absence of a published independent verification of its synthesis, this guide outlines a plausible synthetic pathway based on established methodologies for related compounds and compares its potential cytotoxic performance with that of its parent compound and other relevant sesquiterpene lactones.
Piptocarphol, a germacranolide sesquiterpene lactone, has been isolated from various species of the Piptocarpha genus. Like many other sesquiterpene lactones, it is expected to exhibit cytotoxic and anti-tumor properties, making it and its derivatives attractive targets for cancer research. The introduction of an ethyl group at the 13-position is hypothesized to modulate the compound's lipophilicity and potentially its biological activity and pharmacokinetic profile.
Table 1: Comparative Cytotoxicity of Sesquiterpene Lactones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Piptocarphol | Data not available | - | - |
| This compound | Data not available | - | - |
| Parthenolide (B1678480) | T47D (Breast Cancer) | 2.23 (72h) | [1] |
| 5637 (Bladder Cancer) | <10 (48h) | [2] | |
| Helenalin (B1673037) | RD (Rhabdomyosarcoma) | 5.26 (24h), 3.47 (72h) | [3] |
| RH30 (Rhabdomyosarcoma) | 4.08 (24h), 4.55 (72h) | [3] | |
| T47D (Breast Cancer) | 1.3 (72h) | [3] | |
| Vernolepin (B1683817) | Walker 256 Carcinosarcoma (in vivo) | - | [4] |
| Vernopicrin | A375 (Melanoma) | 0.35 | [5][6] |
| A549 (Lung Cancer) | 2.04 | [5][6] | |
| Vernomelitensin | A375 (Melanoma) | 0.13 | [5][6] |
| MCF-7 (Breast Cancer) | 1.56 | [5][6] |
Note: The lack of specific cytotoxicity data for piptocarphol and its 13-O-ethyl derivative highlights the need for their synthesis and biological evaluation to enable direct comparison.
Experimental Protocols
Proposed Synthesis of Piptocarphol
While a specific total synthesis of piptocarphol has not been reported, a plausible route can be devised based on established methods for the synthesis of other germacranolide sesquiterpene lactones, such as costunolide (B1669451) and vernolepin.[4][7] The general strategy would likely involve the construction of the 10-membered carbocyclic ring, followed by the stereoselective introduction of functional groups and subsequent lactonization.
Logical Workflow for Piptocarphol Synthesis
Caption: Proposed synthetic workflow for piptocarphol.
Proposed Synthesis of this compound from Piptocarphol
The synthesis of this compound from its parent compound, piptocarphol, would involve the selective ethylation of the hydroxyl group at the C13 position. Given the presence of other hydroxyl groups in the molecule, a selective protection-deprotection strategy or a direct selective ethylation method would be necessary.
Methodology:
-
Protection of other hydroxyl groups (if necessary): Depending on the reactivity of the other hydroxyl groups in piptocarphol, they may need to be protected using standard protecting groups such as silyl (B83357) ethers (e.g., TBDMS) or acetals.
-
Ethylation of the C13 hydroxyl group: The selective ethylation of the C13 hydroxyl group could be achieved using a variety of reagents and conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with an ethylating agent (e.g., ethyl iodide). The choice of base and solvent is crucial to control selectivity.[8]
-
Deprotection (if necessary): If protecting groups were used, they would be removed under appropriate conditions to yield this compound.
Experimental Workflow for 13-O-Ethylation
Caption: Proposed workflow for the synthesis of this compound.
Comparison with Alternative Sesquiterpene Lactones
Several other sesquiterpene lactones have been extensively studied for their cytotoxic properties and provide a benchmark for evaluating new derivatives like this compound.
-
Parthenolide: Isolated from feverfew (Tanacetum parthenium), parthenolide has shown potent activity against a range of cancer cell lines.[2][9][10][11] Its synthesis has been a subject of considerable research.[9]
-
Helenalin: Found in various Arnica species, helenalin exhibits significant cytotoxicity.[3][12][13] Its mechanism of action has been investigated, providing insights into the structure-activity relationships of this class of compounds.[3]
-
Vernolepin: A highly cytotoxic sesquiterpene lactone isolated from Vernonia hymenolepis, vernolepin has been a challenging target for total synthesis due to its complex structure.[4][14][15][16][17]
Signaling Pathway Implicated in Sesquiterpene Lactone Cytotoxicity
Caption: Simplified signaling pathway for sesquiterpene lactone-induced apoptosis.
Conclusion
The independent verification of the synthesis of this compound remains an open area for research. The proposed synthetic strategies, based on established methodologies for related sesquiterpene lactones, provide a roadmap for its preparation. Subsequent biological evaluation is crucial to determine its cytotoxic potential and to allow for a direct comparison with its parent compound, piptocarphol, and other well-characterized cytotoxic sesquiterpene lactones. The data presented in this guide serves as a valuable resource for researchers interested in the synthesis and evaluation of novel anti-cancer agents derived from natural products.
References
- 1. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seven-Step Synthesis of (±)-epi-Costunolide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. google.com [google.com]
- 9. Advances in chemistry and bioactivity of parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]
- 11. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Helenalin - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
Comparative Analysis of 13-O-Ethylpiptocarphol's Biological Effects: A Focus on NF-κB Pathway Specificity
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological effects of 13-O-Ethylpiptocarphol is not available in the current scientific literature. This guide provides a comparative assessment based on the known activities of its parent compound, Piptocarphol, and related sesquiterpene lactones isolated from Vernonia cinerea. The primary mechanism of action for these related compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Consequently, this document compares the anti-inflammatory activity of Piptocarphol derivatives with other well-characterized NF-κB inhibitors.
Introduction
This compound belongs to the family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. Its parent compounds, derived from the plant Vernonia cinerea, have demonstrated significant anti-inflammatory and potential anti-cancer properties. A primary molecular target implicated in these effects is the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases and cancers.
This guide provides an objective comparison of the NF-κB inhibitory potential of Piptocarphol derivatives against other established inhibitors targeting this pathway. We present quantitative data for comparative analysis, detailed experimental protocols for assessing specificity, and visual diagrams of the signaling pathway and experimental workflows.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various compounds against NF-κB activity. It is important to note that assay conditions, cell types, and stimuli can influence these values.
| Compound Class | Compound Name(s) | Target in NF-κB Pathway | Cell Type / Assay | IC₅₀ Value (µM) |
| Piptocarphol Derivatives | Vernolide-A | IκB Kinase (IKK) Complex (putative) | TNF-α-induced NF-κB activity in 293T cells (Luciferase Assay) | 0.6[1][2] |
| 8α-hydroxyhirsutinolide | IκB Kinase (IKK) Complex (putative) | TNF-α-induced NF-κB activity in 293T cells (Luciferase Assay) | 1.9[1][2] | |
| Hirsutinolide-13-O-acetate | IκB Kinase (IKK) Complex (putative) | TNF-α-induced NF-κB activity in 293T cells (Luciferase Assay) | 1.6[1][2] | |
| Sesquiterpene Lactone | Parthenolide | IκB Kinase (IKK) Complex | IL-1β/TNF-α-induced IL-8 production (CF cell lines) | ~5 (Qualitative inhibition shown)[2][[“]] |
| Small Molecule Inhibitor | BAY 11-7082 | IκBα Phosphorylation (IKKβ) | TNF-α-induced IκBα phosphorylation in tumor cells | 10[4][5][6][7][8] |
| Proteasome Inhibitor | Bortezomib (Velcade®) | 26S Proteasome | Varies; can also activate NF-κB in some cancer cells. | Highly variable (nM to µM range)[9][10][11][12][13] |
Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for different classes of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. bowdish.ca [bowdish.ca]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. licorbio.com [licorbio.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p65 and the NF-κB inflammatory signaling pathway | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Comparison Guide: Structure-Activity Relationship of Podophyllotoxin Derivatives as Anticancer Agents
A comprehensive analysis of the provided search results indicates a lack of specific information regarding the structure-activity relationship (SAR) of "piptocarphol derivatives." However, the search yielded a wealth of information on other classes of chemical derivatives with significant biological activities. Among these, podophyllotoxin (B1678966) derivatives stand out as a well-researched group with extensive data on their anticancer properties, making them an excellent alternative for a detailed comparison guide.
This guide will, therefore, focus on the structure-activity relationship of podophyllotoxin derivatives, providing a comparative analysis of their anticancer efficacy, supported by experimental data and methodologies as requested.
Podophyllotoxin, a naturally occurring aryltetralin lignan, and its derivatives have garnered significant attention for their potent antitumor activities.[1][2] The modification of the podophyllotoxin scaffold has led to the development of clinically used anticancer drugs like etoposide (B1684455) and teniposide.[2] This guide explores the structure-activity relationships of various podophyllotoxin derivatives, highlighting key structural modifications that influence their cytotoxic and selective effects against cancer cells.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxicity of selected podophyllotoxin derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Modification | Cell Line | IC50 (nM) | Selectivity Index (SI) vs. L-02 | Reference |
| Etoposide (VP-16) | Epipodophyllotoxin derivative | A549 | - | 0.5 | [3] |
| Doxorubicin | Anthracycline antibiotic (Control) | A549 | - | 0.2 | [3] |
| Compound 2 | Sarcosine (B1681465) derivative with Boc group | A549 | 9.5 ± 0.03 | 16.9 | [3] |
| MCF-7 | 132.6 ± 24.1 | - | [3] | ||
| HepG2 | 96.4 ± 1.3 | - | [3] | ||
| L-02 (normal cells) | 160.2 ± 4.7 | - | [3] | ||
| Ching001 (Compound 6) | Podophyllotoxin derivative | Human lung cancer cell lines | Potent and specific | No significant cytotoxicity to normal lung cells | [1] |
| Compound 8 | Tertiary amine-derived 4′-demethyl-epigallocatechin adduct | SCLC and NSCLC cell lines | Strong cytotoxicity | Reduced toxicity to normal organs | [1] |
| Compound 19 | Podophyllotoxin derivative | Lung, breast, and liver cancer cells | More cytotoxic than Etoposide and Doxorubicin | - | [1] |
| Compound 20 | Dimeric podophyllotoxin derivative | Leukemia, hepatoma, lung, breast, and colon cancer cells | Potent anticancer activity | - | [1] |
Note: SCLC = Small Cell Lung Cancer, NSCLC = Non-Small Cell Lung Cancer. A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal cells.
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves in vitro cytotoxicity assays. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) and normal cells (e.g., L-02) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the podophyllotoxin derivatives and control drugs (e.g., Etoposide, Doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the mitochondrial reductases in viable cells to convert the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[4][5]
Mandatory Visualizations
The following diagrams illustrate key aspects of the structure-activity relationship of podophyllotoxin derivatives and a typical experimental workflow.
Caption: Structure-Activity Relationship of Podophyllotoxin Derivatives.
Caption: Experimental Workflow for Anticancer Activity Evaluation.
Discussion of Structure-Activity Relationships
The biological activity of podophyllotoxin derivatives is highly dependent on their chemical structure. Key findings from SAR studies include:
-
Modifications at the C4 position of the podophyllotoxin skeleton are crucial for activity. The introduction of a glycosidic linkage at this position, as seen in etoposide, changes the mechanism of action from tubulin inhibition to topoisomerase II inhibition, which is a key feature of its anticancer effect.[1]
-
The substituent at the C4' position of the B ring significantly influences cytotoxicity. For instance, 4'-demethyl derivatives have shown potent biological activities.[1]
-
The addition of amino acid moieties can enhance selectivity towards cancer cells. For example, a sarcosine derivative with a Boc protecting group (Compound 2) exhibited high selectivity for A549 lung cancer cells over normal liver cells.[3]
-
Hybridization and dimerization of the podophyllotoxin scaffold have emerged as effective strategies to develop novel anticancer agents with improved potency and reduced side effects.[1] Dimeric derivatives have shown potent activity against a broad range of cancer cell lines.[1]
References
- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of podophyllotoxin derivatives as selective antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 13-O-Ethylpiptocarphol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone Piptocarphol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known biological activities and potential hazards of the parent compound and the broader class of sesquiterpene lactones, many of which exhibit cytotoxic properties.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that many sesquiterpene lactones are biologically active and can be cytotoxic, it is prudent to handle this compound as a hazardous substance.[1] The primary risks are associated with inhalation, skin contact, and ingestion.
Inferred Hazard Data
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation upon contact. | Wear protective gloves and a lab coat. Avoid direct contact with the skin. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Cytotoxicity | As a sesquiterpene lactone, it may be cytotoxic. | Handle with care, minimizing the generation of dust or aerosols. |
| Environmental Hazard | The environmental impact is unknown, but it should be prevented from entering drains or waterways. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a fume hood should be used.
II. Step-by-Step Disposal Procedure
The following protocol outlines the safe disposal of this compound, whether in pure form or as a residue in experimental containers.
Step 1: Segregation of Waste
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spills, must be segregated as hazardous chemical waste.
Step 2: Waste Container Selection
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and should list "this compound" and any other chemical constituents.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container using a spatula or other appropriate tool. Minimize the creation of dust.
-
Liquid Waste: Transfer solutions containing this compound into the designated liquid waste container using a funnel.
-
Contaminated Labware: Place all contaminated disposable items directly into the solid hazardous waste container.
Step 4: Decontamination of Reusable Labware
-
Reusable glassware and equipment should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.
-
The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Step 5: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 6: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
III. Experimental Workflow and Signaling Pathway
Experimental Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all contaminated materials are handled safely and in accordance with standard laboratory practices for hazardous waste.
Inhibition of NF-κB Signaling by Sesquiterpene Lactones
Many sesquiterpene lactones are known to exert their biological effects, including cytotoxicity and anti-inflammatory actions, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5][6][7] This pathway is a key regulator of cellular responses to stimuli such as stress, cytokines, and free radicals. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of target genes. Sesquiterpene lactones can interfere with this process, often by inhibiting the IKK complex, thereby preventing NF-κB activation.[4]
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaepublish.com [oaepublish.com]
Essential Safety and Logistical Information for Handling 13-O-Ethylpiptocarphol
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 13-O-Ethylpiptocarphol is not publicly available. Therefore, this guidance is based on general best practices for handling novel or uncharacterized chemical compounds. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before any handling, storage, or disposal. This document serves as a foundational guide and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when engineering and administrative controls cannot eliminate all risks. The following table summarizes recommended PPE for handling this compound, assuming it may be a potent, hazardous compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Ventilated Fume Hood | Safety glasses with side shields | Nitrile gloves (consider double-gloving) | Standard lab coat | Not generally required within a certified fume hood |
| High-Volume Handling (>10 mL) or Work Outside a Fume Hood | Chemical splash goggles | Double-gloved nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Half-mask respirator with organic vapor cartridges |
| Weighing and Solid Form Handling | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 respirator if dust generation is possible |
| Emergency Spill or Release | Chemical splash goggles or a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit | Full-face respirator with appropriate cartridges or Self-Contained Breathing Apparatus (SCBA) |
Note: The thicker the glove, the more protection it generally provides.[1] Always inspect gloves for punctures or tears before use. For handling highly toxic substances, wearing two pairs of disposable gloves is recommended.[2]
Experimental Workflow for Safe Handling
The following workflow provides a step-by-step guide for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Hierarchy of Controls for Chemical Safety
A fundamental principle of chemical safety is the hierarchy of controls, which prioritizes safety measures from most to least effective.
Caption: The hierarchy of controls for managing chemical hazards.
Operational Plan
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3] The storage area should be secure and accessible only to authorized personnel.
Handling
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have a spill kit readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage of Waste: Store hazardous waste in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal company.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[4][5][6][7] Consult your institution's EHS department for specific procedures. Never dispose of chemical waste down the drain or in the regular trash.[6]
By adhering to these guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with EHS professionals when in doubt.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dem.ri.gov [dem.ri.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bristoltwppa.gov [bristoltwppa.gov]
- 5. Drop off household hazardous waste | Services | City of Philadelphia [phila.gov]
- 6. indy.gov [indy.gov]
- 7. Ariz. Admin. Code § R18-13-1613 - Disposal | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
